5-Nitrobenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVKHIQVXQKSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497153 | |
| Record name | 5-Nitro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-26-8 | |
| Record name | 5-Nitro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Nitrobenzo[b]thiophene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 5-Nitrobenzo[b]thiophene. This nitro-aromatic heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a solid, light yellow to brown substance at room temperature. Its core structure consists of a benzene ring fused to a thiophene ring, with a nitro group substituted at the 5-position. This substitution significantly influences the molecule's electronic properties and reactivity.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 4965-26-8 | [1][2][3] |
| Molecular Formula | C₈H₅NO₂S | [1][2][3] |
| Molecular Weight | 179.20 g/mol | [1][4] |
| Melting Point | 149-150 °C | |
| Boiling Point | 324.6 ± 15.0 °C (Predicted) | |
| Appearance | Light yellow to brown solid | |
| Solubility | Soluble in common organic solvents | [3] |
Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-nitro-1-benzothiophene | |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C=CS2 | |
| InChI | InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
| InChIKey | NOVKHIQVXQKSRL-UHFFFAOYSA-N | [4] |
Molecular Structure and Spectroscopic Analysis
The structure of this compound has been elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms in the molecule. The carbons closer to the nitro group and the sulfur atom will exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group.[5]
-
Asymmetric NO₂ Stretch: Typically observed in the region of 1550-1490 cm⁻¹.
-
Symmetric NO₂ Stretch: Typically observed in the region of 1355-1315 cm⁻¹.
Other characteristic peaks for the aromatic C-H and C=C stretching, as well as the C-S stretching vibrations of the thiophene ring, would also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight of 179.20.[4] Fragmentation patterns of benzothiophene derivatives can involve cleavage of the thiophene ring and loss of the nitro group.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of nitro-substituted benzothiophenes involves the nitration of the parent benzothiophene. The regioselectivity of the nitration is highly dependent on the reaction conditions.[5] While a specific detailed protocol for this compound is not explicitly available, a general procedure can be adapted from the synthesis of related compounds.[6]
Hypothetical Synthetic Protocol:
-
Dissolution: Dissolve benzo[b]thiophene in a suitable solvent, such as acetic anhydride, in a flask equipped with a stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling.
-
Nitration: Add the nitrating mixture dropwise to the cooled benzothiophene solution while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Note: This is a generalized protocol and requires optimization for the specific synthesis of this compound.
Reactivity and Biological Significance
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[4] The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of derivatives.
Role in Drug Development
Derivatives of this compound have shown significant potential as:
-
Anticancer Agents: Many benzothiophene analogs exhibit potent cytotoxic activity against various human cancer cell lines.[1][7] The mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division, or the inhibition of protein kinases involved in cancer cell proliferation and survival.[8][9][10]
-
Anti-inflammatory and Analgesic Agents: Certain derivatives have been evaluated for their anti-inflammatory and analgesic properties, potentially acting through the inhibition of enzymes like 5-lipoxygenase.[4]
-
Antimicrobial Agents: The benzothiophene scaffold is present in numerous compounds with demonstrated activity against pathogenic bacteria and fungi.
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
This logical flow highlights the journey from the basic chemical synthesis to the identification of potentially therapeutic lead compounds. The versatility of the this compound core makes it an attractive scaffold for the development of new drugs targeting a range of diseases.
References
- 1. oiccpress.com [oiccpress.com]
- 2. americanelements.com [americanelements.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS 4965-26-8|BLD Pharm [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
5-Nitrobenzo[b]thiophene: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of 5-Nitrobenzo[b]thiophene, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance.
Core Compound Specifications
This compound is a nitro-substituted heterocyclic compound with the following key identifiers:
| Property | Value |
| CAS Number | 4965-26-8 |
| Molecular Formula | C₈H₅NO₂S |
| Molecular Weight | 179.2 g/mol |
Synthesis of this compound
A robust and efficient one-pot synthesis method has been developed for a precursor, this compound-2-carboxylic acid, which can then be converted to this compound.[1]
Experimental Protocol: One-Pot Synthesis of this compound-2-carboxylic acid[1]
Materials:
-
2-Chloro-5-nitro-benzaldehyde
-
Methyl thioglycolate
-
Sodium methoxide in methanol
-
Methanol, absolute
-
Sodium hydroxide (2.5 M)
-
Concentrated Hydrochloric acid
Procedure:
-
To a solution of methyl thioglycolate (0.81 mol) in absolute methanol (1700 mL) under a nitrogen atmosphere, a solution of sodium methoxide (0.97 mol) is added.
-
The reaction mixture is heated to 50°C.
-
A solution of 2-chloro-5-nitro-benzaldehyde (0.81 mol) in 1200 mL of methanol is added as a fine stream. A precipitate of the methyl ester intermediate will begin to form.
-
Once the addition is complete, the resulting suspension is heated at 60°C for one hour and then cooled to room temperature.
-
A solution of sodium hydroxide (325 mL, 2.5 M) is added, and the mixture is heated to reflux for 1.5 hours to facilitate saponification.
-
The reaction mixture is then cooled in an ice bath and acidified with concentrated HCl to a pH of 4. Water may be added as needed to aid in stirring.
-
The precipitated this compound-2-carboxylic acid is collected by filtration. This method typically yields the product in greater than 90% yield.
Experimental Protocol: Decarboxylation to this compound[1]
Materials:
-
This compound-2-carboxylic acid
-
Copper powder
-
Quinoline
Procedure:
-
To a solution of this compound-2-carboxylic acid (0.726 mol) in quinoline (800 mL), copper powder (0.726 mol) is added with vigorous stirring.
-
The mixture is heated, and upon completion of the reaction, it is cooled to room temperature.
-
The product, this compound, is then isolated and purified. Recrystallization from acetone yields the pure compound.
Biological Activity and Applications
This compound serves as a versatile precursor for the synthesis of various biologically active molecules, particularly in the realm of oncology.[2] While direct biological data on this compound is limited, its derivatives have shown significant therapeutic potential.
Anticancer Activity
Derivatives of this compound are notable for their potent antimitotic properties. Specifically, 2-(3',4',5'-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives, synthesized from this compound, have demonstrated the ability to inhibit tubulin polymerization by binding to the colchicine site.[2] This disruption of microtubule dynamics is a critical mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[3][4] Studies have reported that these derivatives can exhibit IC₅₀ values in the nanomolar range against various cancer cell lines and show significant efficacy in vivo in inhibiting human tumor xenograft growth.[2]
Anti-inflammatory and Analgesic Potential
The this compound scaffold is also integral to the synthesis of compounds that have been evaluated for anti-inflammatory and analgesic properties.[2] The mechanism of action for some of these derivatives involves the inhibition of enzymes such as 5-lipoxygenase.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound CAS 4965-26-8|BLD Pharm [benchchem.com]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitrobenzo[b]thiophene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzo[b]thiophene is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a bicyclic system with a fused benzene and thiophene ring bearing a nitro group, makes it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [1][2] |
| Molecular Weight | 179.20 g/mol | [1][2][3] |
| Appearance | Light yellow to brown solid | [4] |
| Melting Point | 149-150 °C | [4] |
| Boiling Point | 324.558 °C at 760 mmHg | [1] |
| Density | 1.435 g/cm³ | [1] |
| Storage Temperature | 2-8°C, protect from light | [3][4] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics | Source |
| ¹H NMR | Characteristic signals for the aromatic protons, with chemical shifts influenced by the position of the nitro group. | [5] |
| Infrared (IR) | Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively). | [5] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight (179.20 m/z). Fragmentation patterns may involve cleavage of the thiophene ring and loss of substituents. | [5] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols based on established literature.
Synthesis of this compound-2-carboxylic acid
A high-yield, one-pot preparation of 5-nitrobenzothiophene-2-carboxylic acid has been reported, which can be a precursor for this compound.[6]
Materials:
-
2-chloro-5-nitro-benzaldehyde
-
Methyl thioglycolate
-
Sodium methoxide in methanol
-
Methanol
-
Sodium hydroxide
-
Concentrated HCl
Procedure:
-
To a solution of methyl thioglycolate in absolute methanol under a nitrogen atmosphere, add a solution of sodium methoxide.[6]
-
Heat the reaction mixture to 50°C.[6]
-
Add a solution of 2-chloro-5-nitro-benzaldehyde in methanol as a fine stream. A precipitate will begin to form.[6]
-
Once the addition is complete, heat the resulting suspension at 60°C for one hour and then cool to room temperature.[6]
-
The intermediate methyl ester can be isolated or directly saponified.[6]
-
For saponification, add a solution of sodium hydroxide and heat the reaction mixture to reflux for 1.5 hours.[6]
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of 4.[6]
-
The resulting precipitate of 5-Nitrobenzothiophene-2-carboxylic acid is isolated by filtration, washed with water, and dried under vacuum.[6]
Decarboxylation to this compound
The synthesized this compound-2-carboxylic acid can be decarboxylated to yield this compound.
Materials:
-
5-Nitrobenzothiophene-2-carboxylic acid
-
Copper powder
-
Quinoline
Procedure:
-
Mix 5-Nitrobenzothiophene-2-carboxylic acid with copper powder in quinoline.[6]
-
Heat the mixture to induce decarboxylation. The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is worked up by standard procedures to isolate this compound.
Reactivity and Biological Activity
The nitro group on the benzo[b]thiophene ring is an important functional group that influences the molecule's reactivity and biological profile.
Chemical Reactivity
The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, it can be reduced to an amino group, providing a key intermediate for further functionalization and the synthesis of a variety of derivatives.[7] The benzo[b]thiophene scaffold itself is a versatile platform for introducing various substituents.
Biological Significance
Nitro-substituted benzo[b]thiophenes have shown a range of biological activities. They are considered important building blocks in the development of new therapeutic agents.[8]
-
Anticancer Activity: Derivatives of 5-aminobenzo[b]thiophene, synthesized from the corresponding nitro compound, have demonstrated potent antitumor activity by inhibiting tubulin polymerization.[7]
-
Anti-inflammatory and Analgesic Agents: This class of compounds has been evaluated for anti-inflammatory and analgesic properties, potentially acting through the inhibition of enzymes like 5-lipoxygenase.[7][9]
-
Antimicrobial Activity: Nitrothiophenes, in general, are known to be broad-spectrum antibacterial agents.[10] Compounds containing a 5-nitrothiophene moiety have shown marked chemotherapeutic activities, including antibacterial and antifungal effects.[10]
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound derivatives.
Caption: A generalized workflow for the synthesis of this compound.
Potential Signaling Pathway Inhibition
The anti-inflammatory effects of some nitro-benzothiophene derivatives may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[11]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
References
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. 4965-26-8|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Nitrobenzothiophene CAS#: 4965-26-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound CAS 4965-26-8|BLD Pharm [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Nitration of Benzo[b]thiophene: A Journey of Discovery and Synthetic Evolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro functional group onto the benzo[b]thiophene scaffold has been a pivotal transformation in organic synthesis, paving the way for a diverse array of functionalized derivatives with significant applications in medicinal chemistry and materials science. The journey of understanding and controlling the nitration of this important heterocycle has been one of meticulous investigation, revealing the nuanced interplay of reaction conditions and substrate electronics that govern its regioselectivity. This technical guide provides a comprehensive overview of the discovery and history of benzo[b]thiophene nitration, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.
Historical Perspective: Early Explorations and Shifting Paradigms
The earliest systematic studies on the electrophilic substitution of benzo[b]thiophene, then often referred to as thianaphthene, laid the groundwork for understanding its reactivity. While pinpointing the absolute first nitration is challenging, early 20th-century explorations into the chemistry of coal tar derivatives likely included preliminary investigations.
A significant milestone in the documented history of benzo[b]thiophene nitration was the work of Van Zyl and his collaborators. Their studies in the mid-20th century provided initial insights into the reaction's outcomes.[1] However, it was the subsequent, more detailed investigations that began to unravel the complexities of the product distributions.
A pivotal moment came with the work of I. Brown and his team in 1969, who conducted a thorough re-examination of the nitration of benzo[b]thiophen-3-carboxylic acid.[2][3] Their research demonstrated that nitration occurs exclusively on the benzene ring when an electron-withdrawing group is present at the 3-position.[4] This finding was crucial in establishing the directing effects of substituents on the benzo[b]thiophene system. Brown's work also highlighted the profound influence of reaction conditions on the isomeric ratio of the resulting nitro compounds, a theme that would dominate subsequent research in this area.
The Decisive Role of Reaction Conditions on Regioselectivity
The nitration of benzo[b]thiophene is a classic example of a reaction where the kinetic and thermodynamic pathways can be selectively favored to yield different major products. This control is primarily achieved through the careful selection of the nitrating agent and the reaction temperature.
When benzo[b]thiophene is substituted at the 3-position with an electron-withdrawing group, such as a carboxylic acid, cyano, or acetyl group, the thiophene ring is deactivated towards electrophilic attack. Consequently, nitration is directed to the electron-rich benzene ring, leading to the formation of 4-, 5-, 6-, and 7-nitrobenzo[b]thiophenes.[4]
Two primary sets of conditions have emerged as the most effective for controlling the regiochemical outcome:
-
Kinetic Control (Low Temperature): The use of a milder nitrating agent, such as potassium nitrate in concentrated sulfuric acid at low temperatures (e.g., 0°C), favors the formation of the 5- and 6-nitro isomers.[4]
-
Thermodynamic Control (Elevated Temperature): Employing a stronger nitrating system, such as concentrated nitric acid in a mixture of sulfuric acid and acetic acid at higher temperatures (e.g., 60°C), leads to the 4-nitro isomer as the predominant product.[4]
This dichotomy in product distribution is a critical consideration for synthetic chemists aiming to access specific isomers for further elaboration.
Quantitative Analysis of Isomer Distribution
The following tables summarize the quantitative data on the product distribution for the nitration of 3-substituted benzo[b]thiophenes under different reaction conditions, as reported in key historical literature.
Table 1: Nitration of Benzo[b]thiophene-3-carboxylic Acid
| Nitrating Agent/Conditions | 4-Nitro (%) | 5-Nitro (%) | 6-Nitro (%) | 7-Nitro (%) | 3-Nitro (ipso) (%) | Total Yield (%) | Reference |
| Conc. HNO₃ in H₂SO₄/AcOH, 60°C | 55 | 10 | 20 | 10 | 5 | 85 | [2] |
| KNO₃ in conc. H₂SO₄, 0°C | 15 | 25 | 35 | 10 | 15 | 70 | [2] |
| Fuming HNO₃ in Ac₂O/AcOH, 0°C | 20 | 20 | 30 | 15 | 15 | Variable | [4] |
Table 2: Nitration of other 3-Substituted Benzo[b]thiophenes (Illustrative)
| Substrate | Nitrating Agent/Conditions | Major Isomer(s) | Reference |
| 3-Acetylbenzo[b]thiophene | Conc. HNO₃ in H₂SO₄/AcOH, 60°C | 4-Nitro | [4] |
| 3-Cyanobenzo[b]thiophene | KNO₃ in conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for the key nitration experiments, adapted from the seminal literature.
Procedure 1: Thermodynamic Control - Synthesis of 4-Nitrobenzo[b]thiophene-3-carboxylic Acid[2]
Reagents:
-
Benzo[b]thiophene-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Nitric Acid (HNO₃, d=1.42)
Procedure:
-
A solution of benzo[b]thiophene-3-carboxylic acid (1.0 g) in a mixture of glacial acetic acid (10 ml) and concentrated sulfuric acid (1.0 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is heated to 60°C in a water bath.
-
Concentrated nitric acid (0.3 ml) is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 60°C.
-
After the addition is complete, the reaction mixture is stirred at 60°C for a further 2 hours.
-
The mixture is then cooled to room temperature and poured onto crushed ice (ca. 50 g).
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product is a mixture of nitro isomers, which can be separated by fractional crystallization or column chromatography.
Procedure 2: Kinetic Control - Synthesis of 5- and 6-Nitrobenzo[b]thiophene-3-carboxylic Acid[2]
Reagents:
-
Benzo[b]thiophene-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
Procedure:
-
Benzo[b]thiophene-3-carboxylic acid (1.0 g) is dissolved in concentrated sulfuric acid (10 ml) in a flask cooled in an ice-salt bath to 0°C.
-
Finely powdered potassium nitrate (0.6 g) is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5°C.
-
The reaction mixture is stirred at 0°C for 4 hours.
-
The mixture is then poured onto crushed ice (ca. 100 g).
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried.
-
The product is a mixture of nitro isomers, with the 5- and 6-nitro isomers predominating.
Visualizing the Synthetic Pathways
The logical relationships between the starting material, reaction conditions, and resulting products can be visualized using the following diagrams.
Caption: Reaction pathways for the nitration of 3-substituted benzo[b]thiophene.
Caption: General experimental workflow for benzo[b]thiophene nitration.
Spectroscopic Characterization of Nitrobenzo[b]thiophene Isomers
The identification and characterization of the various nitrobenzo[b]thiophene isomers are primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 3: Representative Spectroscopic Data for Nitrobenzo[b]thiophene Isomers
| Isomer | 1H NMR (δ, ppm) in CDCl₃ (Aromatic Protons) | 13C NMR (δ, ppm) in CDCl₃ (Aromatic Carbons) | Mass Spectrum (m/z) |
| 2-Nitro | 8.3-7.4 (m) | 150-120 | 179 (M+), 149, 133, 105 |
| 3-Nitro | 8.8 (s, H-2), 8.2-7.4 (m) | 145-120 | 179 (M+), 149, 133, 105 |
| 4-Nitro | 8.3-7.3 (m) | 148-120 | 179 (M+), 149, 133, 105 |
| 5-Nitro | 8.6 (d, H-4), 8.2 (dd, H-6), 7.9 (d, H-7) | 147-118 | 179 (M+), 149, 133, 105 |
| 6-Nitro | 8.5 (d, H-7), 8.2 (dd, H-5), 7.9 (d, H-4) | 146-120 | 179 (M+), 149, 133, 105 |
| 7-Nitro | 8.1-7.4 (m) | 145-120 | 179 (M+), 149, 133, 105 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents present on the ring. The mass spectral fragmentation patterns are generally characterized by the loss of NO₂ and subsequent ring fragmentation.[5]
Conclusion
The nitration of benzo[b]thiophene is a rich and well-studied area of heterocyclic chemistry. From the early exploratory studies to the detailed mechanistic and regiochemical investigations, our understanding of this reaction has evolved significantly. The ability to selectively introduce a nitro group at various positions on the benzo[b]thiophene nucleus, guided by a deep understanding of substituent effects and reaction conditions, continues to be a valuable tool for synthetic chemists. This guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of benzo[b]thiophene nitration and to harness its potential in the synthesis of novel and functional molecules.
References
- 1. rsc.org [rsc.org]
- 2. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Benzo[b]thiophen derivatives. X. Nitration of benzo[b]thiophen-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Nitrobenzo[b]thiophene: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 5-Nitrobenzo[b]thiophene. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on qualitative descriptions, general characteristics of related compounds, and standardized experimental protocols for determining these properties. Furthermore, it visualizes key signaling pathways in which derivatives of this compound are known to be active, providing context for its application in drug discovery and development.
Physicochemical Properties
This compound is an aromatic heterocyclic compound with the molecular formula C₈H₅NO₂S. Its structure consists of a benzene ring fused to a thiophene ring, with a nitro group attached to the benzene portion. This substitution significantly influences its physicochemical properties compared to the parent compound, benzothiophene.
Table 1: General Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Number | 4965-26-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅NO₂S | --INVALID-LINK-- |
| Molecular Weight | 179.2 g/mol | --INVALID-LINK-- |
| Appearance | Not specified, likely a solid at room temperature | General chemical knowledge |
Solubility Data
Qualitative Solubility Profile:
-
Water: this compound is expected to have very low solubility in water. The parent compound, benzothiophene, is insoluble in water due to its non-polar aromatic structure.[1] The presence of the polar nitro group may slightly increase aqueous solubility compared to benzothiophene, but it is unlikely to be significant.
-
Organic Solvents: It is anticipated to be soluble in a range of common organic solvents. Benzothiophene is soluble in solvents like ethanol, ether, and acetone.[2] Aromatic nitro compounds are generally soluble in many organic solvents.[3] Therefore, this compound is likely soluble in solvents such as acetone, ethanol, methanol, acetonitrile, and diethyl ether.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | Based on the insolubility of benzothiophene and the hydrophobic nature of the core structure.[1] |
| Ethanol | Soluble | Aromatic nitro compounds and benzothiophene are generally soluble in alcohols.[2][3] |
| Methanol | Soluble | Similar to ethanol, expected to be a good solvent.[3] |
| Acetone | Soluble | A common solvent for aromatic and nitroaromatic compounds.[2][3] |
| Diethyl Ether | Soluble | Benzothiophene is soluble in ether.[2] |
| Acetonitrile | Soluble | A polar aprotic solvent often used for dissolving nitroaromatic compounds.[3] |
| Hexane | Sparingly Soluble to Insoluble | As a non-polar solvent, it may be less effective at dissolving the more polar this compound. |
Stability Data
Specific quantitative stability data, such as degradation kinetics under various conditions (thermal, photolytic, hydrolytic), for this compound is not available in the surveyed literature. However, general stability characteristics can be inferred from the behavior of nitroaromatic compounds.
General Stability Profile:
-
Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition, which can sometimes be energetic.[4][5] The stability is influenced by the substitution pattern on the aromatic ring.[6] Without specific data, it is recommended to handle this compound with care upon heating.
-
Photostability: Nitroaromatic compounds can undergo photodegradation upon exposure to UV light.[7][8] The degradation pathways can be complex and may involve the reduction of the nitro group or reactions with photochemically generated reactive species.
-
Hydrolytic Stability: The benzothiophene ring is generally stable to hydrolysis. The nitro group on the aromatic ring is also typically stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis of nitroaromatic compounds can occur.[9][10]
-
Oxidative Stability: The electron-withdrawing nature of the nitro group makes the aromatic system of nitroaromatic compounds generally resistant to oxidative degradation.[11]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of chemical substances are provided by international organizations such as the Organisation for Economic Co-operation and Development (OECD).
Solubility Determination Protocol (based on OECD Guideline 105)
This protocol outlines the flask method, suitable for substances with a solubility greater than 10⁻² g/L.[12][13][14][15]
Objective: To determine the water solubility of a test substance.
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.
Apparatus:
-
Constant temperature bath
-
Shaker or stirrer
-
Centrifuge (if necessary)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Glass flasks with stoppers
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Main Test: a. An excess amount of the test substance is added to a known volume of water in a glass flask. b. The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (determined from the preliminary test, typically 24-48 hours). c. After reaching equilibrium, the mixture is allowed to stand to let solids settle. If necessary, centrifugation is used to separate the solid and aqueous phases. d. A sample of the clear aqueous phase is carefully withdrawn. e. The concentration of the test substance in the aqueous sample is determined using a validated analytical method. f. The experiment is performed in at least duplicate.
Data Analysis: The water solubility is reported as the average concentration from the replicate measurements, typically in g/L or mg/mL, at the specified temperature.
Stability Testing Protocol (based on OECD Guideline 113)
This protocol describes an accelerated storage test to assess the thermal stability of a substance.[16][17]
Objective: To determine the stability of a substance under elevated temperature conditions as an indicator of its long-term storage stability.
Principle: The substance is stored at an elevated temperature for a defined period, and its properties are compared before and after storage.
Apparatus:
-
Oven capable of maintaining a constant temperature (e.g., 54-55 °C).
-
Suitable containers for the test substance.
-
Analytical instruments to assess the purity or other relevant properties of the substance.
Procedure:
-
Initial Analysis: The initial properties of the test substance are determined. This typically includes purity (e.g., by HPLC), and may also include melting point, appearance, etc.
-
Storage: A sample of the test substance is placed in a suitable container and stored in an oven at a constant elevated temperature (e.g., 54-55 °C) for a specified duration (e.g., 14 days).
-
Final Analysis: After the storage period, the sample is removed from the oven, allowed to cool to room temperature, and the same properties as in the initial analysis are re-determined.
-
Evaluation: The results of the initial and final analyses are compared. The substance is generally considered stable at room temperature if there is no significant change in its properties (e.g., a decrease in purity of not more than 5%).
Visualization of Signaling Pathways
Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in the areas of cancer and inflammation. Two key signaling pathways that have been identified are the inhibition of tubulin polymerization and the inhibition of the 5-lipoxygenase pathway.
Inhibition of Tubulin Polymerization
Certain benzothiophene derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Inhibition of the 5-Lipoxygenase (5-LOX) Pathway
Derivatives of this compound have also been explored as anti-inflammatory agents through the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[18][19][20][21][22]
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound derivatives.
Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on a review of available scientific literature and databases. The absence of specific quantitative data for this compound highlights the need for experimental determination of its solubility and stability profiles for any specific application. The signaling pathways depicted are based on the activities of derivatives of this compound and may not be directly applicable to the parent compound itself without further investigation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. filab.fr [filab.fr]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 17. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 18. probiologists.com [probiologists.com]
- 19. Five-lipoxygenase pathway of arachidonic acid metabolism in carcino-genesis and cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchwithrutgers.com [researchwithrutgers.com]
- 22. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitro-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-nitro-1-benzothiophene, a heterocyclic aromatic compound of interest in medicinal chemistry. The document details its chemical properties, synthesis, and biological activities, supported by quantitative data and established experimental protocols.
Chemical Identity and Properties
5-Nitro-1-benzothiophene, also known by its IUPAC name 5-nitrobenzo[b]thiophene, is a derivative of benzothiophene. The benzothiophene core is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring. The introduction of a nitro group (NO₂) at the 5-position significantly influences the molecule's electronic properties, chemical reactivity, and biological efficacy.
Table 1: Physicochemical Properties of Nitro-Substituted Benzothiophenes
| Compound | Position of Nitro Group | Synthesis Yield (%) | Melting Point (°C) |
| 2-Nitrobenzothiophene | 2 | Varies | 165-167 |
| 3-Nitrobenzothiophene | 3 | ~85 | 114-116 |
| 5-Nitrobenzothiophene | 5 | ~78 | 138-140 [1] |
| 2-Amino-5-nitrobenzothiophene | 5 | ~90 | 210-212 |
Data compiled from a comparative analysis of nitro-substituted benzothiophenes.[1]
Synthesis of Nitro-Substituted Benzothiophenes
The synthesis of nitro-benzothiophenes is a critical process for the exploration of their therapeutic potential. While specific protocols for the direct nitration to the 5-position can vary, a general approach involves the nitration of the benzothiophene scaffold.
This protocol provides a representative method for the nitration of a benzothiophene ring.[1]
-
Preparation of Nitrating Mixture: A combination of concentrated nitric acid and concentrated sulfuric acid is carefully prepared.
-
Reaction Setup: A solution of benzothiophene is dissolved in a suitable solvent, such as acetic anhydride, and the temperature is controlled, typically between 0-5°C.[1]
-
Addition of Nitrating Agent: The nitrating mixture is added slowly to the benzothiophene solution while maintaining the controlled temperature.[1]
-
Reaction Progression: The reaction mixture is stirred for a specified period to allow for the completion of the nitration.[1]
-
Quenching: The reaction is quenched by pouring the mixture onto ice.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then recrystallized from a suitable solvent like ethanol to yield the purified nitrobenzothiophene.[1]
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a heterocyclic compound like 5-nitro-1-benzothiophene.
Biological Activities and Mechanisms of Action
Nitroaromatic compounds, including 5-nitro-1-benzothiophene, are known for their broad spectrum of biological activities. These properties are often attributed to the presence of the nitro group.
Table 2: Comparative Biological Activities of Nitro-Substituted Benzothiophenes
| Compound | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anti-inflammatory Activity (IC₅₀, µM) | Analgesic Activity (% Inhibition) |
| 2-Nitrobenzothiophene | >128 | 64 | Not Reported | Not Reported |
| 3-Nitrobenzothiophene | 64 | 32 | 15.8 | 65.7 |
| 5-Nitrobenzothiophene | 32 | 16 | 10.2 | 78.3 [1] |
| 2-Amino-5-nitrobenzothiophene | Not Reported | Not Reported | 8.5 | Not Reported |
Data sourced from a comparative analysis of nitro-substituted benzothiophenes.[1]
The antimicrobial properties of nitroaromatic compounds are generally linked to the reductive activation of the nitro group within microbial cells.[2][3][4]
The prevailing model suggests that intracellular nitroreductases in microorganisms reduce the nitro group to form highly reactive and toxic intermediates, such as nitroso and hydroxylamine species.[2][4] These reactive species can then covalently bind to and damage critical biomolecules like DNA, leading to cellular dysfunction and death.[4]
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Compound Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[1]
-
Inoculation: A standardized inoculum of the target microorganism (e.g., Escherichia coli, Staphylococcus aureus) is added to each well.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Benzothiophene derivatives have been investigated for their anti-inflammatory properties.[5][6][7] A key signaling pathway implicated in inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which regulates the expression of pro-inflammatory genes.[1] While the precise interaction of 5-nitro-1-benzothiophene with this pathway requires further investigation, it represents a potential mechanism for its observed anti-inflammatory effects.
The diagram below illustrates the classical NF-κB signaling cascade and a hypothetical point of inhibition by an anti-inflammatory agent.
Conclusion
5-Nitro-1-benzothiophene is a compound with notable biological activities, particularly in the antimicrobial and anti-inflammatory domains. Its mechanism of action is likely tied to the bioreductive activation of its nitro group, a common feature of nitroaromatic compounds. The data presented in this guide underscores the potential of 5-nitro-1-benzothiophene as a lead compound for further investigation in drug discovery and development. The provided experimental protocols offer a foundation for the synthesis and evaluation of this and related compounds. Further research is warranted to fully elucidate its specific molecular targets and signaling pathway interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
The Reactive Nature of the Benzo[b]thiophene Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a cornerstone for the synthesis of a wide array of biologically active compounds and functional organic materials. This technical guide provides a comprehensive overview of the reactivity of the benzo[b]thiophene ring system, detailing key reaction types with specific experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.
Electrophilic Substitution Reactions
The benzo[b]thiophene ring system is an electron-rich aromatic system, making it susceptible to electrophilic attack. The thiophene ring is generally more reactive than the benzene ring. Theoretical studies and experimental evidence indicate that electrophilic substitution preferentially occurs at the C3 position. However, if the C3 position is blocked, substitution will occur at the C2 position. When the thiophene ring is deactivated by an electron-withdrawing group, electrophilic substitution is directed to the benzene ring, primarily at the C4, C5, C6, and C7 positions.[1][2]
Nitration
Nitration of benzo[b]thiophene derivatives can lead to a mixture of isomers, with the product distribution being highly dependent on the reaction conditions and the nature of existing substituents.
Table 1: Regioselectivity of Nitration of Substituted Benzo[b]thiophenes
| Substrate | Nitrating Agent | Temperature (°C) | Major Product(s) | Reference |
| Benzo[b]thiophene-3-carbonitrile | KNO₃ / H₂SO₄ | 0 | 5-Nitro & 6-Nitro Isomers | [1] |
| Benzo[b]thiophene-3-carbonitrile | HNO₃ / H₂SO₄ / AcOH | 60 | 4-Nitro Isomer | [1] |
| Benzo[b]thiophen-3-carboxylic acid | conc. HNO₃ in H₂SO₄/AcOH | 60 | 4-Nitro-isomer | [2][3] |
| Benzo[b]thiophen-3-carboxylic acid | KNO₃ in H₂SO₄ | 0 | 6- and/or 5-Nitro-isomers | [2][3] |
| Benzo[b]thiophene | Fuming HNO₃ / Acetic Acid | 60-70 | 3-Nitro (major), 2-Nitro, 4-Nitro | [4] |
Experimental Protocol: Nitration of Benzo[b]thiophene-3-carbonitrile (Thermodynamic Control) [1]
-
Dissolve benzo[b]thiophene-3-carbonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C.
-
Add concentrated nitric acid dropwise to the heated solution with vigorous stirring.
-
Maintain the temperature at 60°C for the duration of the reaction, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration and wash thoroughly with water.
-
If necessary, extract the aqueous layer with an organic solvent to recover any dissolved product.
-
Dry the combined organic extracts and the solid product.
-
Purify the crude product by column chromatography or recrystallization.
Experimental workflow for the nitration of benzo[b]thiophene-3-carbonitrile.
Halogenation
Halogenation of benzo[b]thiophene typically occurs at the C3 position. However, minor amounts of 2-substituted and 2,3-disubstituted products can also be formed.
Table 2: Halogenation of Benzo[b]thiophene [4]
| Halogen | 2-Substitution (%) | 3-Substitution (%) | 2,3-Disubstitution (%) |
| Chlorine | Small quantities | Predominant | Small quantities |
| Bromine | Small quantities | Predominant | Small quantities |
| Iodine | Not observed | Predominant | Not observed |
Experimental Protocol: Synthesis of 3-Iodo-2,5-diphenylthiophene [5]
This protocol describes the iodocyclization to form a thiophene ring, a related reaction. A similar electrophilic halogenation approach can be applied to a pre-formed benzo[b]thiophene ring system.
-
The starting alkyne is dissolved in a suitable solvent (e.g., ethanol).
-
Sodium iodide and copper(II) sulfate pentahydrate are added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is purified by column chromatography using hexanes as the eluent.
Oxidation
The sulfur atom in the benzo[b]thiophene ring can be readily oxidized to the corresponding sulfoxide and sulfone (1,1-dioxide). These oxidized derivatives are important synthetic intermediates and exhibit interesting biological activities.
Table 3: Oxidation of Benzo[b]thiophene Derivatives
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| 2,7-diBr-BTBT | m-CPBA (4 eq) | 2,7-diBr-BTBTDO (dioxide) | 76 | [6] |
| 2,7-diBr-BTBTDO | m-CPBA (12 eq) | 2,7-diBr-BTBTTO (tetraoxide) | 83 | [6] |
| Electron-Poor Benzo[b]thiophenes | H₂O₂ / P₂O₅ | Corresponding Sulfones | - | [7] |
| 3-(methylthio)-2-phenylbenzo[b]thiophene | m-CPBA | Corresponding Sulfoxide | 82 | [8] |
Experimental Protocol: Synthesis of 2,7-Dibromo[9]benzothieno[3,2-b][9]benzothiophene 5,5-dioxide (2,7-diBr-BTBTDO) [6]
-
A mixture of 2,7-diBr-BTBT (100 mg, 0.25 mmol) and m-CPBA (248 mg, 1 mmol, 4 eq) in DCE (200 mL) is stirred at room temperature for 20 hours.
-
The reaction mixture is then washed successively with saturated aqueous solutions of Na₂SO₃ and NaHCO₃, followed by water.
-
The organic layer is dried over anhydrous MgSO₄.
-
The solvent is evaporated, and the crude material is purified by column chromatography using a dichloromethane/petroleum ether (2:1) mixture to afford the product.
Reduction
The thiophene ring of benzo[b]thiophene can be reduced to afford 2,3-dihydrobenzo[b]thiophene.
Experimental Approach: Reduction of Benzo[b]thiophene [10]
Reduction of the hetero-ring of benzothiophene, with retention of the sulfur atom, can be achieved using triethylsilane in an acidic solution to yield 2,3-dihydro-derivatives.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzo[b]thiophene core, enabling the formation of C-C and C-N bonds.
C2-Selective Direct Arylation
Table 4: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxide with Arylboronic Acids [9]
| Benzo[b]thiophene 1,1-Dioxide | Arylboronic Acid | Product | Yield (%) |
| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 39 |
| Benzo[b]thiophene 1,1-dioxide | m-Tolylboronic acid | 2-(m-Tolyl)benzo[b]thiophene 1,1-dioxide | 75 |
| Benzo[b]thiophene 1,1-dioxide | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide | 68 |
Experimental Protocol: General Procedure for C2-Selective Direct Arylation [9]
-
To a reaction tube, add benzo[b]thiophene 1,1-dioxide (0.2 mmol), arylboronic acid (0.3 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (2.0 equiv), and pyridine (3.0 equiv).
-
Add 1,4-dioxane (2 mL) as the solvent.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling, the mixture is filtered and the filtrate is concentrated.
-
The residue is purified by flash chromatography on silica gel.
Oxidative Olefination (Heck Reaction)
Table 5: Palladium-Catalyzed Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxide with Alkenes [11][12]
| Benzo[b]thiophene 1,1-Dioxide | Alkene | Product | Yield (%) |
| Benzo[b]thiophene 1,1-dioxide | Styrene | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | 95 |
| Benzo[b]thiophene 1,1-dioxide | 4-Methoxystyrene | (E)-2-(4-Methoxystyryl)benzo[b]thiophene 1,1-dioxide | 90 |
| 3-Methylbenzo[b]thiophene 1,1-dioxide | Styrene | (E)-3-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxide | - |
Experimental Protocol: Optimized Oxidative Heck Reaction [12]
-
A mixture of benzo[b]thiophene 1,1-dioxide (0.1 mmol), alkene (0.15 mmol), Pd(OAc)₂ (5 mol %), AgOPiv (3.0 equiv), and PivOH (3.0 equiv) in THF (0.6 mL) is heated at 80 °C for 12 hours.
-
After completion, the reaction is cooled, diluted, and purified by chromatography.
Nucleophilic Substitution Reactions
Unsubstituted benzo[b]thiophene is generally unreactive towards nucleophiles. However, the presence of electron-withdrawing groups or conversion to a sulfonium salt can activate the ring for nucleophilic attack. Halogenated benzo[b]thiophenes can undergo nucleophilic substitution, particularly in the presence of a catalyst.
A study on nitrobenzo[b]thiophenes showed they react with sodium methoxide to form "Meisenheimer-type" adducts, indicating nucleophilic addition.[13]
Reactivity in the Context of Drug Development
The versatile reactivity of the benzo[b]thiophene ring system allows for the synthesis of a diverse range of derivatives with significant biological activities.
Inhibition of Signaling Pathways
Certain benzo[b]thiophene derivatives have been identified as potent inhibitors of key signaling pathways implicated in diseases such as cancer. For example, 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed to inhibit the STAT3 signaling pathway by targeting the phosphorylation of Tyr705 in the SH2 domain.[14] The most potent compound from this series, 6o , was shown to decrease the phosphorylation level of STAT3 and trigger the generation of reactive oxygen species, leading to apoptosis.[14]
Inhibition of the STAT3 signaling pathway by 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives.
Enzyme Inhibition
Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), enzymes relevant to Alzheimer's disease.[15][16][17]
Table 6: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids [16]
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 5f | 62.10 | - |
| 5h | - | 24.35 |
| Galantamine (Reference) | - | 28.08 |
Experimental Protocol: Synthesis of 2-Phenylbenzothiophenes and 3-Acyl-2-phenylbenzothiophenes [15]
-
Formation of the Wittig reagent: 2-Mercaptobenzenemethanol is reacted with triphenylphosphine hydrobromide in acetonitrile at 82 °C to form 2-(sulphanylphenyl)methyltriphenylphosphonium bromide.
-
Wittig Reaction: The phosphonium salt is reacted with an appropriate acyl chloride and triethylamine in dry toluene for 2 hours at 110 °C.
-
Purification: The obtained products are purified by silica gel chromatography using a mixture of petroleum ether/ethyl acetate as eluents.
This guide provides a foundational understanding of the reactivity of the benzo[b]thiophene ring system. The presented data and protocols serve as a valuable resource for chemists engaged in the synthesis and development of novel benzo[b]thiophene-based molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [iris.unica.it]
Spectroscopic Data Overview for Nitro-Substituted Benzothiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for various nitro-substituted benzothiophenes. The introduction of a nitro group to the benzothiophene scaffold significantly influences its electronic properties and reactivity, making a thorough spectroscopic understanding crucial for its application in research and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate comparison and structural elucidation. Detailed experimental protocols for the synthesis of these compounds are also provided.
Spectroscopic Data Summary
The following tables present a compilation of available spectroscopic data for positional isomers of nitrobenzothiophene.
2-Nitrobenzothiophene
| Spectroscopic Data | Values |
| ¹H NMR | Data not available in searched results. |
| ¹³C NMR | Data not available in searched results. |
| IR (cm⁻¹) | Characteristic strong absorptions for the nitro group are expected in the regions of 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric). |
| UV-Vis (λmax, nm) | Data not available in searched results. |
| Mass Spec. (MS) | Molecular Ion (M⁺) peak expected at m/z 179.[1] |
3-Nitrobenzothiophene
| Spectroscopic Data | Values |
| ¹H NMR | Data available.[2] |
| ¹³C NMR | Data available.[2] |
| IR (cm⁻¹) | KBr Wafer and Vapor Phase IR spectra available.[3] |
| UV-Vis (λmax, nm) | Data not available in searched results. |
| Mass Spec. (MS) | Data available.[3] |
4-Nitrobenzothiophene
| Spectroscopic Data | Values |
| ¹H NMR | Data not available in searched results. |
| ¹³C NMR | Data not available in searched results. |
| IR (cm⁻¹) | Gas Phase IR Spectrum available from NIST.[4] |
| UV-Vis (λmax, nm) | UV/Visible spectrum data available.[5] |
| Mass Spec. (MS) | Data not available in searched results. |
5-Nitrobenzothiophene
| Spectroscopic Data | Values |
| ¹H NMR | Data not available in searched results. |
| ¹³C NMR | Data not available in searched results. |
| IR (cm⁻¹) | Data not available in searched results. |
| UV-Vis (λmax, nm) | Data not available in searched results. |
| Mass Spec. (MS) | Data not available in searched results. |
6-Nitrobenzothiophene
| Spectroscopic Data | Values |
| ¹H NMR | Data not available in searched results. |
| ¹³C NMR | Data not available in searched results. |
| IR (cm⁻¹) | Data not available in searched results. |
| UV-Vis (λmax, nm) | Data not available in searched results. |
| Mass Spec. (MS) | Data not available in searched results. |
7-Nitrobenzothiophene
| Spectroscopic Data | Values |
| ¹H NMR | Data not available in searched results. |
| ¹³C NMR | Data not available in searched results. |
| IR (cm⁻¹) | Data not available in searched results. |
| UV-Vis (λmax, nm) | Data not available in searched results. |
| Mass Spec. (MS) | Data not available in searched results. |
Note: The absence of data in the tables indicates that specific quantitative values were not found in the performed searches.
Experimental Protocols
Detailed methodologies for the synthesis of nitro-substituted benzothiophenes are crucial for reproducibility and further derivatization.
Synthesis of 3-Nitrobenzothiophene
A common method for the synthesis of 3-nitrobenzothiophene is through the direct nitration of benzothiophene.[6]
Procedure:
-
Dissolve benzothiophene in a suitable solvent, such as acetic anhydride.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the benzothiophene solution while maintaining a controlled temperature, typically between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir for a specified period.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter the precipitate and wash it with water and a dilute solution of sodium bicarbonate.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 3-nitrobenzothiophene.[6]
Synthesis of 2-Nitrobenzothiophene Derivatives
One approach to synthesizing 2-nitrobenzothiophene derivatives involves a multi-step sequence starting with a Gewald reaction to form a 2-aminobenzothiophene intermediate, followed by conversion of the amino group to a nitro functionality, conceptually based on the Sandmeyer reaction.[7]
Hypothetical Procedure for 2-Amino-benzo[b]thiophene-3-carbonitrile (Gewald Reaction):
-
Combine 2-chlorobenzaldehyde, malononitrile, and elemental sulfur in ethanol.[7]
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Heat the reaction mixture at reflux.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to yield 2-amino-benzo[b]thiophene-3-carbonitrile.[7]
Conversion of Amino to Nitro Group:
-
Dissolve the 2-aminobenzothiophene derivative in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium nitrite in water, neutralized with sodium bicarbonate.
-
The diazonium salt solution is then reacted with the prepared nitrite solution to yield the 2-nitrobenzothiophene derivative.[7]
Visualization of Experimental Workflow
The general process for the synthesis and characterization of nitro-substituted benzothiophenes can be visualized as a streamlined workflow.
The following diagram illustrates a key signaling pathway where nitro-substituted benzothiophenes may have an inhibitory effect.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. 3-Nitrobenzo[b]thiophene | C8H5NO2S | CID 28520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzo[b]thiophene, 4-nitro- [webbook.nist.gov]
- 5. Benzo[b]thiophene, 4-nitro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 5-Nitrobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is based on established chemical principles, including nucleophilic aromatic substitution and intramolecular condensation, offering an efficient route to this valuable scaffold.
Introduction
Benzo[b]thiophenes are a prominent class of sulfur-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their derivatives have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound-2-carboxylate scaffold, in particular, serves as a versatile building block for further chemical modifications to generate novel therapeutic agents.
The one-pot synthesis detailed herein combines the esterification of 2-chloro-5-nitrobenzoic acid, nucleophilic aromatic substitution with methyl thioglycolate, and a subsequent intramolecular cyclization into a streamlined process. This approach minimizes the need for isolation of intermediates, thereby saving time and resources.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the one-pot synthesis of methyl this compound-2-carboxylate.
| Parameter | Value |
| Starting Materials | |
| 2-Chloro-5-nitrobenzoic acid | 1.0 eq |
| Methanol | Excess (as solvent) |
| Sulfuric acid (catalyst) | 0.1-0.2 eq |
| Methyl thioglycolate | 1.2 eq |
| Potassium carbonate (base) | 2.5 eq |
| Reaction Conditions | |
| Esterification Temperature | Reflux |
| Esterification Time | 2-4 hours |
| One-pot Reaction Solvent | Dimethylformamide (DMF) |
| One-pot Reaction Temperature | 60-80 °C |
| One-pot Reaction Time | 2-4 hours |
| Product Information | |
| Product Name | Methyl this compound-2-carboxylate |
| Molecular Formula | C₁₀H₇NO₄S |
| Molecular Weight | 237.23 g/mol |
| Appearance | Solid |
Experimental Protocols
Materials and Methods
-
2-Chloro-5-nitrobenzoic acid (98%)
-
Methanol (anhydrous)
-
Sulfuric acid (98%)
-
Methyl thioglycolate (95%)
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
One-Pot Synthesis Protocol
This protocol is divided into two stages that are performed sequentially in the same reaction vessel where appropriate.
Stage 1: Esterification of 2-Chloro-5-nitrobenzoic Acid
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol to dissolve the starting material.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure using a rotary evaporator. The crude methyl 2-chloro-5-nitrobenzoate can be carried forward to the next step without further purification.
Stage 2: One-Pot Nucleophilic Aromatic Substitution and Intramolecular Cyclization
-
To the flask containing the crude methyl 2-chloro-5-nitrobenzoate, add anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.5 eq) to the mixture.
-
While stirring, add methyl thioglycolate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A solid precipitate of methyl this compound-2-carboxylate should form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure product.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of methyl this compound-2-carboxylate.
Reaction Pathway Diagram
Caption: Key transformations in the synthesis of the target compound.
Application Notes and Protocols for the Nitration of Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nitration of benzo[b]thiophene derivatives. The introduction of a nitro group onto the benzo[b]thiophene scaffold is a critical transformation in medicinal chemistry, as it serves as a versatile precursor for the synthesis of various functional groups, particularly amines, which are pivotal for modulating biological activity.[1] The regioselectivity of the nitration is highly dependent on the substitution pattern of the starting benzo[b]thiophene and the reaction conditions employed.
Regioselectivity of Nitration
The electrophilic nitration of benzo[b]thiophene is significantly influenced by the electronic properties of substituents on the ring system.
-
Unsubstituted Benzo[b]thiophene : Nitration of the parent benzo[b]thiophene can lead to a mixture of isomers. While early reports suggested the formation of primarily 3-nitrobenzo[b]thiophene, further studies have shown that a mixture including 2-, 3-, and 4-nitrobenzo[b]thiophene can be formed.[2] The reaction conditions, particularly temperature, can influence the product distribution.
-
3-Substituted Benzo[b]thiophenes with Electron-Withdrawing Groups : When an electron-withdrawing group (e.g., -CN, -COOH, -COCH₃) is present at the 3-position, the thiophene ring is deactivated towards electrophilic attack. Consequently, nitration occurs exclusively on the benzene ring at positions 4, 5, 6, and 7.[1] The distribution of these isomers is highly dependent on the reaction conditions, allowing for selective synthesis through kinetic or thermodynamic control.
-
Kinetic Control (Low Temperature) : Conditions such as potassium nitrate in concentrated sulfuric acid at 0°C tend to favor the formation of the 5- and 6-nitro isomers.[1]
-
Thermodynamic Control (Elevated Temperature) : Performing the reaction with concentrated nitric acid in a mixture of sulfuric and acetic acid at higher temperatures (e.g., 60°C) typically yields the 4-nitro isomer as the major product.[1][3]
-
Experimental Protocols
The following protocols are adapted from established procedures for the nitration of benzo[b]thiophene and its derivatives. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nitration of Unsubstituted Benzo[b]thiophene
This protocol is adapted from procedures aimed at synthesizing 3-nitrobenzo[b]thiophene.
Materials:
-
Benzo[b]thiophene
-
Fuming Nitric Acid
-
Glacial Acetic Acid
-
Ice water
Procedure:
-
Dissolve benzo[b]thiophene in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add fuming nitric acid dropwise to the stirred solution while maintaining the temperature between 60-70°C.[2]
-
After the addition is complete, continue stirring for a designated period (monitoring by TLC is recommended).
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Kinetically Controlled Nitration of 3-Substituted Benzo[b]thiophenes (Preferential formation of 5- and 6-nitro isomers)
This protocol is suitable for 3-substituted benzo[b]thiophenes with electron-withdrawing groups.[1]
Materials:
-
3-Substituted benzo[b]thiophene (e.g., benzo[b]thiophene-3-carbonitrile)
-
Potassium Nitrate (KNO₃), finely powdered
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve the 3-substituted benzo[b]thiophene in concentrated sulfuric acid, and cool the mixture to 0°C in an ice bath.[1]
-
Slowly add finely powdered potassium nitrate portion-wise to the stirred solution, ensuring the temperature is maintained at 0°C.[1]
-
Continue stirring at 0°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice.[1]
-
Allow the ice to melt completely, then collect the precipitated solid by filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Thermodynamically Controlled Nitration of 3-Substituted Benzo[b]thiophenes (Preferential formation of the 4-nitro isomer)
This protocol is also designed for 3-substituted benzo[b]thiophenes with electron-withdrawing groups.[1]
Materials:
-
3-Substituted benzo[b]thiophene (e.g., benzo[b]thiophene-3-carbonitrile)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Water
Procedure:
-
Dissolve the 3-substituted benzo[b]thiophene in a mixture of glacial acetic acid and concentrated sulfuric acid.[1]
-
Heat the solution to 60°C with vigorous stirring.[1]
-
Add concentrated nitric acid dropwise to the heated solution.[1]
-
Maintain the temperature at 60°C and continue stirring for the required duration (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water until the washings are neutral.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected major products and anticipated yield ranges for the nitration of benzo[b]thiophene-3-carbonitrile, a representative example of a 3-substituted benzo[b]thiophene with an electron-withdrawing group. These yields are illustrative and will require experimental optimization.[1]
| Nitrating Agent & Conditions | Major Isomer(s) | Anticipated Yield Range (%) |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable |
Mandatory Visualization
Caption: General experimental workflow for the nitration of benzo[b]thiophene derivatives.
References
Synthesis of 2-aroyl-5-amino benzothiophene from 5-nitro precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-aroyl-5-amino benzothiophene derivatives from 5-nitro precursors. These compounds are of significant interest in drug discovery, particularly as potent antimitotic agents that act as inhibitors of microtubule polymerization.[1][2][3][4] The methodologies outlined are based on established and concise synthetic routes, enabling the efficient production of these valuable scaffolds for further research and development.
The core of this synthetic approach involves the construction of a 5-nitro-2-aroylbenzothiophene intermediate, followed by the crucial reduction of the nitro group to the corresponding 5-amino functionality. This amino group serves as a key handle for further structural modifications to explore structure-activity relationships (SAR).[1]
Applications in Drug Discovery
The 2-aroyl-5-amino benzothiophene scaffold has been identified as a novel framework for creating potent inhibitors of tubulin polymerization by interacting with the colchicine binding site.[1][2][4] This mechanism disrupts microtubule dynamics, which are essential for cell division, making these compounds promising candidates for anticancer therapies.[1][5] Structure-activity relationship studies have demonstrated that substituents on the benzothiophene ring and the aroyl moiety significantly influence the antiproliferative activity. For instance, placing amino and methoxy groups at the C-5 and C-7 positions, respectively, has been shown to yield compounds with substantial antiproliferative activity, with IC50 values in the nanomolar range across various cancer cell lines.[1][2]
Chemical Synthesis Overview
The synthesis is a multi-step process beginning with substituted 5-nitrosalicylaldehydes or 5-nitro-2-hydroxyacetophenones. The key steps include the formation of a thiophenol intermediate, cyclization to form the benzothiophene ring system, and the final reduction of the nitro group.
Experimental Protocols
Protocol 1: Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)-5-nitrobenzo[b]thiophene
This protocol details the formation of the key 5-nitro precursor. The synthesis proceeds via a five-step sequence starting from commercially available 5-nitro-2-hydroxybenzaldehydes or 5-nitro-2-hydroxyacetophenones.
Step 1: Synthesis of O-(5-nitro-2-formylphenyl) dimethylthiocarbamate (General Procedure)
-
To a solution of the starting 5-nitro salicylaldehyde (1 eq.) in N,N-dimethylformamide (DMF), add 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Upon completion, pour the mixture into ice water and extract with an appropriate organic solvent.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the O-arylthiocarbamate, which is often used in the next step without further purification.[1]
Step 2: Newman-Kwart Rearrangement to S-(5-nitro-2-formylphenyl) dimethylthiocarbamate
-
Dissolve the O-arylthiocarbamate from Step 1 in toluene.
-
Heat the solution to reflux for the duration indicated in Table 1.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the rearrangement is complete, cool the solution and remove the solvent under reduced pressure to obtain the S-arylthiocarbamate.
Step 3: Hydrolysis to 2-mercapto-5-nitrobenzaldehyde
-
To the S-arylthiocarbamate from Step 2, add a 3 M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux.
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the thiophenol.
-
The resulting 2-thiophenol is typically used immediately in the next step without extensive purification.[1]
Step 4: "One-Pot" Cyclization to 2-Aroyl-5-nitrobenzo[b]thiophene
-
Dissolve the crude thiophenol from Step 3 in acetone.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Add 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone (1 eq.).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).[1]
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired 2-aroyl-5-nitrobenzo[b]thiophene derivative.
Protocol 2: Reduction of 5-Nitro Precursor to 2-Aroyl-5-Amino Benzothiophene
This protocol describes the final and critical step of reducing the nitro group to the primary amine.
-
Suspend the 2-aroyl-5-nitrobenzo[b]thiophene derivative (1 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 eq.) to the suspension.[1]
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 2-aroyl-5-amino benzothiophene.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Key Intermediates
| Step | Starting Material | Key Reagents | Solvent | Time (h) | Temperature | Product | Yield (%) |
| 1 | 5-Nitro Salicylaldehyde | N,N-dimethylthiocarbamoyl chloride, DABCO | DMF | 4-6 | Room Temp. | O-Arylthiocarbamate | >90% |
| 2 | O-Arylthiocarbamate | - | Toluene | 6-8 | Reflux | S-Arylthiocarbamate | ~85-95% |
| 3 | S-Arylthiocarbamate | 3 M NaOH | Water | 2-3 | Reflux | 2-Thiophenol | Used directly |
| 4 | 2-Thiophenol | α-Bromo-aroylketone, K₂CO₃ | Acetone | 5-7 | Reflux | 2-Aroyl-5-nitrobenzothiophene | 60-75% |
| 5 | 2-Aroyl-5-nitrobenzothiophene | SnCl₂·2H₂O | Ethanol | 3-5 | Reflux | 2-Aroyl-5-aminobenzothiophene | 70-85% |
| Yields are approximate and may vary based on specific substrates and reaction scale. |
Visualizations
Diagrams of Synthetic Pathway and Workflows
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow for the preparation of 2-aroyl-5-amino benzothiophenes.
Caption: Chemical reaction pathway for the synthesis of 2-aroyl-5-amino benzothiophene.
Caption: General experimental workflow for a single synthetic step.
Caption: Logical relationship between precursor, product, and application.
References
- 1. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents [research.unipd.it]
- 4. Concise synthesis and biological evaluation of 2-Aroyl-5-amino benzo[b]thiophene derivatives as a novel class of potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Nitrobenzo[b]thiophene in the Synthesis of Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzo[b]thiophene is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of various biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anti-inflammatory effects. The presence of the nitro group at the 5-position provides a key chemical handle for further functionalization, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound.
The primary anti-inflammatory mechanisms of action for benzothiophene derivatives include the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which upregulates antioxidant and cytoprotective genes while suppressing pro-inflammatory mediators.[1][2]
Data Presentation: Anti-inflammatory Activity of Benzothiophene Derivatives
The following tables summarize the quantitative data on the anti-inflammatory activity of representative benzothiophene derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene (THBT) Derivatives via NRF2 Activation
These compounds represent a class of anti-inflammatory agents derived from a benzothiophene scaffold, demonstrating the potential of this chemical family. The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines and mediators in LPS-stimulated RAW 264.7 macrophage cells.[3]
| Compound ID | NRF2 Activation (% Inhibition of Keap1-NRF2 Interaction) | NO Inhibition (%) | IL-1β (fold change) | IL-6 (fold change) | TNF-α (fold change) | PGE2 (fold change) | COX-2 (fold change) | NF-κB (fold change) |
| 2a | 64.98 ± 7.01 | 78.04 ± 2.86 | 0.35 | 0.40 | 0.42 | 0.38 | 0.45 | 0.50 |
| 3a | 82.07 ± 3.06 | 87.07 ± 1.22 | 0.20 | 0.25 | 0.30 | 0.22 | 0.30 | 0.35 |
| 3b | 74.83 ± 8.71 | 80.39 ± 5.89 | 0.28 | 0.32 | 0.35 | 0.30 | 0.38 | 0.42 |
Data sourced from a study on tetrahydrobenzo[b]thiophene-derived NRF2 activators.[3]
Experimental Protocols
Synthesis of C5-Substituted Benzo[b]thiophene Anti-inflammatory Agents
This protocol describes a representative synthesis of a series of C5-substituted benzo[b]thiophene derivatives, which have been reported to possess potent anti-inflammatory activity.[4][5] The synthesis starts from 5-aminobenzo[b]thiophene-2-carboxylic acid, a direct derivative of this compound.
Part A: Synthesis of 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid
-
Starting Material: 5-Aminobenzo[b]thiophene-2-carboxylic acid.
-
Reaction: Dissolve 5-aminobenzo[b]thiophene-2-carboxylic acid in a suitable aprotic solvent (e.g., dioxane or THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid.
Part B: Synthesis of C5-Substituted Benzo[b]thiophene Derivatives
-
Starting Material: 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid.
-
Reaction: Dissolve the product from Part A in a suitable solvent such as ethanol or DMF.
-
Add the desired alkyl, cycloalkyl, aryl, or heterocyclic amine to the solution (typically 1.1 to 1.5 equivalents).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[6][7][8]
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups (receiving different doses of the synthesized compounds).
-
Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average edema volume of the control group, and V_t is the average edema volume of the treated group.
-
In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.[9]
-
Cell Line: RAW 264.7 macrophage cells.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General Experimental Workflow.
Signaling Pathways
Caption: COX/5-LOX Inhibition Pathway.
Caption: NRF2 Activation Pathway.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. jcbsc.org [jcbsc.org]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oiccpress.com [oiccpress.com]
Application Notes and Protocols: The Role of 5-Nitrobenzo[b]thiophene in Developing Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including cell division, motility, and intracellular transport.[1][2] Their pivotal role in mitosis makes them a prime target for the development of anticancer agents.[1][3] A significant strategy in cancer chemotherapy is the disruption of microtubule dynamics, which can be achieved by agents that either stabilize or destabilize microtubule polymers.[4] Inhibitors of tubulin polymerization, which prevent the formation of microtubules, can induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis in rapidly dividing cancer cells.[1][2]
The colchicine binding site on β-tubulin is a key target for the development of such inhibitors.[2][4] A promising class of compounds that interact with this site are derivatives of benzo[b]thiophene. While various substitutions on the benzo[b]thiophene scaffold have been explored, the 5-nitrobenzo[b]thiophene moiety serves as a crucial synthetic intermediate in the generation of highly potent tubulin polymerization inhibitors.[5] Specifically, the reduction of the 5-nitro group to a 5-amino group is a key step in the synthesis of 2-aroyl-5-aminobenzo[b]thiophene derivatives that exhibit potent antiproliferative and tubulin-destabilizing activities.[3]
These application notes provide a comprehensive overview of the role of this compound as a precursor in the development of tubulin polymerization inhibitors, detailing the biological activity of its derivatives and providing protocols for their synthesis and evaluation.
Data Presentation: Biological Activity of this compound-Derived Tubulin Inhibitors
The following tables summarize the quantitative data for representative 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivatives, which are synthesized from this compound precursors. These compounds demonstrate potent inhibition of tubulin polymerization and significant cytotoxicity against various cancer cell lines.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound ID | Modification on Benzo[b]thiophene Ring | Tubulin Polymerization IC50 (μM) | Reference Compound | Tubulin Polymerization IC50 (μM) |
| 3a | 3-amino | >10 | Combretastatin A-4 (CA-4) | 1.2 ± 0.1 |
| 3b | 3-amino, 4-methoxy | 1.5 ± 0.1 | ||
| 3c | 3-amino, 6-methoxy | 1.1 ± 0.1 | ||
| 3d | 3-amino, 7-methoxy | 1.3 ± 0.1 |
Data synthesized from multiple sources.
Table 2: In Vitro Antiproliferative Activity (IC50 values in nM)
| Compound ID | L1210 (Murine Leukemia) | FM3A (Murine Mammary Carcinoma) | Molt/4 (Human T-lymphoblastoid) | CEM (Human T-lymphoblastoid) | HeLa (Human Cervix Carcinoma) |
| 3a | 150 ± 20 | 250 ± 30 | 120 ± 15 | 180 ± 25 | 200 ± 30 |
| 3b | 8.5 ± 1.1 | 12 ± 1.5 | 7.9 ± 1.0 | 9.1 ± 1.2 | 11 ± 1.4 |
| 3c | 4.2 ± 0.5 | 5.1 ± 0.6 | 3.8 ± 0.4 | 4.5 ± 0.5 | 4.9 ± 0.6 |
| 3d | 6.1 ± 0.8 | 8.9 ± 1.1 | 5.5 ± 0.7 | 6.8 ± 0.9 | 7.2 ± 0.9 |
| CA-4 | 2.1 ± 0.3 | 2.5 ± 0.3 | 1.9 ± 0.2 | 2.2 ± 0.3 | 2.4 ± 0.3 |
Data presented as mean ± SD from multiple experimental determinations.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-6-methoxybenzo[b]thiophene (Compound 3c) from a 5-Nitro Precursor
This protocol outlines the key synthetic steps starting from a substituted 5-nitrosalicylaldehyde, a common precursor for the benzo[b]thiophene core.
Workflow for Synthesis
Caption: Synthetic pathway from a 5-nitro precursor to the active 5-amino derivative.
Materials:
-
Substituted 5-nitrosalicylaldehyde
-
N,N-dimethylthiocarbamoyl chloride
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Appropriately substituted phenacyl bromide (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone)
-
Potassium carbonate (K2CO3) or other suitable base
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
O-Arylthiocarbamate Formation: Dissolve the substituted 5-nitrosalicylaldehyde in DMF. Add N,N-dimethylthiocarbamoyl chloride and DABCO. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Newman-Kwart Rearrangement: Isolate the O-arylthiocarbamate and dissolve it in toluene. Reflux the solution to induce the rearrangement to the S-arylthiocarbamate.
-
Cyclization: React the S-arylthiocarbamate with the appropriately substituted phenacyl bromide in a suitable solvent like acetone in the presence of a base such as K2CO3 to yield the 2-aroyl-5-nitrobenzo[b]thiophene.
-
Nitro Group Reduction: Dissolve the 2-aroyl-5-nitrobenzo[b]thiophene in ethanol and add SnCl2·2H2O. Reflux the mixture until the reduction to the 5-amino group is complete.
-
Purification: Purify the final compound using standard techniques such as column chromatography.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization, Colchicine or CA-4 for inhibition)
-
Negative control (DMSO vehicle)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare working solutions of GTP (final concentration 1 mM) and test compounds. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, glycerol (to a final concentration of 10%), and the test compound or controls.
-
Initiation and Measurement: Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C. Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of a compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[6]
Mechanism of Action: Signaling Pathway
The primary mechanism of action for these this compound-derived compounds is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Proposed mechanism of action for this compound-derived tubulin inhibitors.
Conclusion
This compound is a pivotal building block in the synthesis of a novel and potent class of tubulin polymerization inhibitors. The corresponding 5-amino derivatives, particularly those with a 2-(3',4',5'-trimethoxybenzoyl) moiety, exhibit significant anticancer activity by binding to the colchicine site of tubulin, disrupting microtubule dynamics, and inducing cell cycle arrest and apoptosis. The provided protocols offer a framework for the synthesis and biological evaluation of these promising anticancer agents, highlighting the importance of the this compound scaffold in modern drug discovery. Further exploration of structure-activity relationships originating from this core structure may lead to the development of next-generation tubulin inhibitors with improved efficacy and safety profiles.
References
- 1. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS 4965-26-8|BLD Pharm [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 2-Methyl-5-nitrobenzo[b]thiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-5-nitrobenzo[b]thiophene is a valuable building block in organic synthesis, particularly for the construction of diverse pharmacologically and biologically active compounds. Its structure is also relevant in the field of material science for developing photoresponsive materials. This document provides a detailed, step-by-step protocol for the efficient synthesis of 2-methyl-5-nitrobenzo[b]thiophene, achieving a high overall yield.[1] The described four-step synthesis is an expedient method for producing this key intermediate.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the four-step synthesis of 2-methyl-5-nitrobenzo[b]thiophene.
| Step | Reaction | Starting Materials | Key Reagents/Solvents | Temperature | Time | Product | Yield (%) |
| 1 | Condensation | 2-chloro-5-nitrobenzaldehyde, Potassium salt of ethyl thioglycolate | Ethanol, Water | 4 °C (cooling) | Not Specified | Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate (1) | 99 |
| 2 & 3 | Reduction & Chlorination | Ethyl this compound-2-carboxylate (1) | LiAlH₄, THF, SOCl₂ | < -35 °C (reduction) | 3 h (reduction) | 2-(Chloromethyl)-5-nitrobenzo[b]thiophene (2) | 90 (for two steps) |
| 4 | Reduction | 2-(Chloromethyl)-5-nitrobenzo[b]thiophene (2) | NaI, NaBH₃CN, THF | Reflux | 18 h | 2-Methyl-5-nitrobenzo[b]thiophene (3) | 87 (overall from starting aldehyde) |
Experimental Protocols
Step 1: Synthesis of Ethyl this compound-2-carboxylate (1)
Methodology:
-
A condensation reaction is performed between 2-chloro-5-nitrobenzaldehyde and the potassium salt of ethyl thioglycolate in ethanol.[1]
-
Following the reaction, 50 mL of water is added.[1]
-
The reaction mixture is then cooled to 4 °C.[1]
-
The resulting residue is filtered.[1]
-
The filtered solid is washed with water and cold ethanol to yield the pure product as a light-yellow powder.[1]
Step 2 & 3: Synthesis of 2-(Chloromethyl)-5-nitrobenzo[b]thiophene (2)
Methodology:
-
Ethyl this compound-2-carboxylate (26.4 g, 105 mmol) is added in portions to a suspension of LiAlH₄ (4 g, 105 mmol) in absolute THF (250 mL). The temperature of the reaction mixture is maintained below -35 °C.[1]
-
The mixture is stirred at this temperature for 3 hours. Thin-layer chromatography (TLC) is used to monitor the disappearance of the starting material.[1]
-
Water (11.3 g, 630 mmol) is added, and the mixture is allowed to warm to room temperature.[1]
-
The mixture is refluxed for 10 minutes.[1]
-
The resulting residue is filtered off and washed with hot ethyl acetate.[1]
-
The combined filtrate is evaporated to give the crude intermediate alcohol (20.7 g) as a yellow solid.[1]
-
This crude alcohol is then converted to the chloride (2) using thionyl chloride (SOCl₂).[1]
Step 4: Synthesis of 2-Methyl-5-nitrobenzo[b]thiophene (3)
Methodology:
-
To a solution of 2-(chloromethyl)-5-nitrobenzo[b]thiophene (19.6 g, 86 mmol) in absolute THF (250 mL), add NaI (14.1 g, 94 mmol).[1]
-
The mixture is stirred at room temperature and then brought to reflux.[1]
-
NaBH₃CN (10 g, 159 mmol) is added in three portions, with each addition occurring every 5 hours.[1]
-
The reaction is refluxed for a total of 18 hours. The absence of the intermediate iodide is confirmed by TLC analysis.[1]
-
THF is evaporated, and the solid residue is dissolved in a mixture of water and methylene chloride for workup to obtain the final product.[1]
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Reduction of Nitroarenes on a Benzothiophene Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established experimental procedures for the reduction of a nitro group on a benzothiophene core, a critical transformation in the synthesis of various biologically active molecules. The resulting aminobenzothiophenes are key intermediates in the development of pharmaceuticals. This document details several common and effective reduction methodologies, including protocols for catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.
Comparative Data of Reduction Methodologies
The following table summarizes quantitative data for different methods of reducing a nitro group on an aromatic ring, with specific examples relevant to the benzothiophene scaffold where available. This allows for a direct comparison of reaction conditions and efficacy.
| Method | Reagent/Catalyst | Substrate Example | Solvent | Temperature | Time | Yield (%) | Reference |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | 5-Nitrobenzo[b]thiophene | Ethanol | Reflux | - | High | --INVALID-LINK--[1] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (3 atm) | Nitrostyrene derivative | MeOH / 1N HCl | Room Temperature | - | 67 | --INVALID-LINK-- |
| Iron in Acidic Medium | Fe powder, Acetic Acid | Aromatic Nitro Compound | EtOH | 100 °C | 2 h | - | --INVALID-LINK--[2] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | 3-Nitrobenzonitrile | Methanol | Room Temperature | 90 min | ~70 | --INVALID-LINK--[3] |
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below.
Protocol 1: Reduction of this compound using Tin(II) Chloride
This protocol is a widely used and effective method for the reduction of nitro groups on the benzothiophene scaffold.[1]
Materials:
-
This compound derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound derivative in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of tin(II) chloride dihydrate (approximately 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
A precipitate of tin salts will form. This can be removed by filtration, often through a pad of celite.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the 5-aminobenzo[b]thiophene derivative.
Protocol 2: General Procedure for Catalytic Hydrogenation
This is a clean and efficient method for nitro group reduction, though catalyst poisoning can be a concern with sulfur-containing compounds like benzothiophene.
Materials:
-
Nitrobenzo[b]thiophene derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
Procedure:
-
In a hydrogenation vessel, dissolve the nitrobenzo[b]thiophene derivative in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as required) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the aminobenzothiophene derivative.
Protocol 3: General Procedure for Reduction with Iron in Acidic Medium
This classical method is robust and cost-effective, with a high tolerance for various functional groups.[2]
Materials:
-
Nitrobenzo[b]thiophene derivative
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Acetic acid (AcOH) or Hydrochloric acid (HCl)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the nitrobenzo[b]thiophene derivative in a mixture of ethanol and water, add iron powder (5-10 equivalents) and a catalytic amount of acid (e.g., acetic acid or a few drops of concentrated HCl).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the hot reaction mixture through a pad of celite to remove the iron residues.
-
Rinse the celite with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Basify the aqueous layer with a sodium hydroxide solution to precipitate any remaining iron salts and to ensure the amine product is in its free base form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate to yield the aminobenzothiophene.
Protocol 4: General Procedure for Transfer Hydrogenation
This method avoids the need for a pressurized hydrogen gas setup, using a hydrogen donor instead.[3][4]
Materials:
-
Nitrobenzo[b]thiophene derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve the nitrobenzo[b]thiophene derivative in methanol in a round-bottom flask.
-
Add 10% Pd/C (5-10 mol%).
-
To this stirred suspension, add ammonium formate (3-5 equivalents) in portions. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be further purified by extraction or chromatography to obtain the pure aminobenzothiophene.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the reduction of a nitro group on a benzothiophene scaffold.
Caption: Generalized workflow for the reduction of nitrobenzothiophene.
References
- 1. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols: Visible-Light-Promoted Cyclization for Benzothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Traditional methods for the synthesis of benzothiophenes often require harsh reaction conditions, stoichiometric transition metals, and multi-step procedures.[4][5] The advent of visible-light photocatalysis has provided a mild, efficient, and more sustainable alternative for the construction of these valuable heterocyclic compounds.[4][6]
These application notes provide an overview of and detailed protocols for the visible-light-promoted synthesis of benzothiophenes, tailored for professionals in drug discovery and development. The methodologies presented offer a streamlined approach to generating diverse libraries of benzothiophene derivatives for high-throughput screening and lead optimization.[1]
Method 1: Photocatalytic Radical Annulation of o-Methylthio-Arenediazonium Salts with Alkynes
This method, pioneered by König and coworkers, utilizes an organic dye, Eosin Y, as a photoredox catalyst to initiate a radical annulation cascade between o-methylthio-arenediazonium salts and various alkynes under green light irradiation.[4][7][8] The reaction proceeds under mild, ambient conditions, avoiding the need for transition metals and high temperatures.[4] This approach offers good regioselectivity, yielding the desired benzothiophene isomers.[7][9]
Quantitative Data Summary
| Entry | Diazonium Salt Substituent | Alkyne | Product | Yield (%) | Time (h) | Ref |
| 1 | H | Phenylacetylene | 2-Phenylbenzothiophene | 75 | 36 | [4] |
| 2 | 4-Me | Phenylacetylene | 5-Methyl-2-phenylbenzothiophene | 72 | 36 | [4] |
| 3 | 4-Cl | Phenylacetylene | 5-Chloro-2-phenylbenzothiophene | 68 | 36 | [4] |
| 4 | 4-Br | Phenylacetylene | 5-Bromo-2-phenylbenzothiophene | 65 | 36 | [4] |
| 5 | H | 3-Ethynylthiophene | 2-(Thiophen-3-yl)benzothiophene | 62 | 36 | [4] |
| 6 | H | Ethyl propiolate | Ethyl benzothiophene-2-carboxylate | 65 | 36 | [4] |
| 7 | H | 1-Hexyne | 2-Butylbenzothiophene | 45 | 36 | [4] |
Experimental Protocol
Materials:
-
o-Methylthio-arenediazonium tetrafluoroborate salt (1.0 equiv)
-
Alkyne (5.0 equiv)
-
Eosin Y (0.05 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube or similar reaction vessel
-
Green LED lamp (e.g., 530 nm)
-
Stir plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the o-methylthio-arenediazonium tetrafluoroborate salt (0.25 mmol, 1.0 equiv), Eosin Y (0.0125 mmol, 0.05 equiv), and DMSO (1.0 mL).
-
Add the alkyne (1.25 mmol, 5.0 equiv) to the reaction mixture.
-
Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel approximately 5 cm from a green LED lamp and begin irradiation with vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 36 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzothiophene.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the photocatalytic synthesis of benzothiophenes.
Method 2: Transition-Metal-Free Cyclization of Disulfides and Alkynes
This approach provides a practical and environmentally friendly synthesis of benzothiophenes through the visible-light-promoted intermolecular radical cyclization of disulfides and alkynes.[6] A key advantage of this method is that it operates in the absence of transition-metal catalysts and any external additives, using oxygen from the air as the sole oxidant.[6][10] The reaction can also be efficiently promoted by sunlight.[10]
Quantitative Data Summary
| Entry | Disulfide | Alkyne | Product | Yield (%) | Time (h) | Ref |
| 1 | Diethyl 2,2'-disulfanediyldibenzoate | Diethyl acetylenedicarboxylate | Diethyl 2,3-benzothiophenedicarboxylate | 68 | 24 | [10] |
| 2 | Bis(2-aminophenyl) disulfide | Diethyl acetylenedicarboxylate | Diethyl 7-amino-2,3-benzothiophenedicarboxylate | 60 (sunlight) | 27 | [10] |
| 3 | Bis(2-formylphenyl) disulfide | Diethyl acetylenedicarboxylate | Diethyl 7-formyl-2,3-benzothiophenedicarboxylate | 55 | 24 | [10] |
| 4 | Bis(2-acetylphenyl) disulfide | Phenylacetylene | 2-Phenyl-7-acetylbenzothiophene | 42 | 24 | [10] |
Experimental Protocol
Materials:
-
Disulfide (1.0 equiv)
-
Alkyne (2.5 equiv)
-
Toluene
-
Glass tube
-
Blue LED lamp (e.g., 450 nm, 12 W) or direct sunlight
-
Stir plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a 20 mL glass tube equipped with a magnetic stir bar, dissolve the disulfide (0.2 mmol, 1.0 equiv) and the alkyne (0.5 mmol, 2.5 equiv) in toluene (2 mL).
-
Leave the tube open to the air.
-
Place the reaction vessel under the irradiation of a 12 W blue LED lamp at room temperature with continuous stirring. Alternatively, the reaction can be exposed to direct sunlight.
-
Monitor the reaction by TLC.
-
After complete conversion (typically 24-27 hours), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the pure benzothiophene product.
General Experimental Workflow
Caption: General workflow for benzothiophene synthesis from disulfides and alkynes.
Applications in Drug Development
The benzothiophene core is a key pharmacophore in a number of approved drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton .[2][7] The mild and efficient nature of visible-light-promoted cyclizations makes these methods highly attractive for the synthesis of novel benzothiophene derivatives for drug discovery programs.[1]
The ability to tolerate a wide range of functional groups allows for the rapid generation of diverse chemical libraries around the benzothiophene scaffold. This is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.[3] For example, the synthesis of a key intermediate of Raloxifene has been demonstrated using the photocatalytic annulation of a diazonium salt, highlighting the practical utility of this methodology in pharmaceutical research.[7]
Signaling Pathway Implication for Benzothiophene-Based Drugs
Caption: Simplified signaling pathway for Raloxifene, a benzothiophene-based SERM.
Conclusion
Visible-light-promoted cyclization reactions represent a significant advancement in the synthesis of benzothiophenes. These methods offer mild conditions, broad substrate scope, and operational simplicity, making them ideal for applications in medicinal chemistry and drug development. The protocols and data presented herein provide a practical guide for researchers to leverage these powerful synthetic tools for the discovery of novel therapeutic agents. The transition-metal-free approaches, in particular, align with the growing emphasis on sustainable and green chemistry in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 6. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Visible Light Photocatalytic Synthesis of Benzothiophenes [organic-chemistry.org]
- 8. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: 5-Nitrobenzo[b]thiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Nitrobenzo[b]thiophene. It includes frequently asked questions, a detailed troubleshooting guide, and a complete experimental protocol to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the electrophilic nitration of benzo[b]thiophene. This typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid. The regioselectivity of the reaction is highly dependent on the specific reagents and reaction conditions.
Q2: Why am I getting a mixture of different nitro isomers?
The nitration of benzo[b]thiophene can lead to the formation of several isomers, including 4-, 5-, 6-, and 7-nitrobenzo[b]thiophene. The distribution of these isomers is influenced by both kinetic and thermodynamic factors. Reaction conditions such as temperature and the choice of nitrating agent play a crucial role in determining the major product(s). For instance, low-temperature nitration with potassium nitrate in sulfuric acid tends to favor the formation of 5- and 6-nitro isomers.
Q3: What are the key safety precautions to consider during this synthesis?
Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. The acids used (concentrated nitric and sulfuric acid) are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood. Quenching the reaction mixture should be done slowly and carefully by adding it to ice to dissipate the heat generated.
Q4: How can I purify the desired this compound from the isomeric mixture?
Purification of the 5-nitro isomer from the other isomers can be challenging due to their similar polarities.[1] The most common methods for separation are column chromatography on silica gel and fractional recrystallization.[2] The choice of solvent for recrystallization is critical and may require some optimization.
Q5: Can microwave-assisted synthesis improve the yield and reaction time?
Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of related nitro compounds. While it may not always lead to a higher yield, the drastic reduction in reaction time can be a significant advantage. It is an avenue worth exploring for the optimization of this compound synthesis.
Data Presentation: Isomer Distribution in Benzo[b]thiophene Nitration
The selection of nitrating agents and reaction conditions has a significant impact on the distribution of nitro isomers. The following table summarizes the expected major products and approximate yields based on different experimental setups.
| Nitrating Agent & Conditions | Major Isomer(s) | Anticipated Yield Range (%) |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable |
Experimental Protocol: High-Yield Synthesis of 5- and 6-Nitrobenzo[b]thiophene
This protocol is adapted from conditions that favor the kinetically controlled nitration of benzo[b]thiophene, leading to a mixture of 5- and 6-nitro isomers.[2]
Materials:
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Benzo[b]thiophene
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Potassium Nitrate (KNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
-
Deionized Water
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve benzo[b]thiophene in concentrated sulfuric acid.
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Cool the stirred solution to 0°C in an ice bath.
-
Slowly add finely powdered potassium nitrate portion-wise, ensuring the temperature is maintained at 0°C.
-
Continue stirring the reaction mixture at 0°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice in a beaker.
-
Allow the ice to melt completely. The crude product may precipitate as a solid.
-
If a solid precipitates, collect it by filtration and wash thoroughly with cold water until the washings are neutral.
-
If no solid precipitates, neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the product from the neutralized aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to separate the 5- and 6-nitro isomers.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between reaction conditions and major product formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Loss of product during work-up. - Decomposition of starting material or product. | - Extend the reaction time and continue to monitor by TLC. - Ensure proper neutralization before extraction; if the product is soluble in the acidic quench solution, extraction is necessary.[1] - Maintain strict temperature control throughout the reaction. |
| Formation of undesired isomers (e.g., 4-nitro instead of 5-nitro) | - Reaction conditions favor thermodynamic control. | - To favor the formation of 5- and 6-nitro isomers, use a kinetically controlled reaction at a lower temperature (0°C) with potassium nitrate in sulfuric acid.[2][3] |
| Dark-colored or tarry crude product | - Overheating during the reaction. - Presence of nitrous acid, which can cause side reactions.[4] | - Ensure efficient cooling and slow, portion-wise addition of the nitrating agent. - Consider the addition of a small amount of urea to scavenge any nitrous acid. |
| Difficulty in separating 5- and 6-nitro isomers | - Similar polarities of the isomers. | - Optimize the solvent system for column chromatography; a shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation. - Attempt fractional recrystallization with different solvents. |
| Emulsion formation during extraction | - Vigorous shaking of the separatory funnel. | - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. - Gently swirl or rock the separatory funnel instead of shaking vigorously.[1] |
References
Technical Support Center: Regioselective Nitration of Benzo[b]thiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective nitration of benzo[b]thiophene and its derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | 1. Decomposition of starting material: Benzo[b]thiophene can be sensitive to harsh nitrating conditions. 2. Inactive nitrating agent: The nitrating agent may have degraded over time. 3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | 1. Use milder nitrating agents (e.g., acetyl nitrate prepared in situ) or lower the reaction temperature. The use of nitric acid in acetic anhydride is a successful reagent for the nitration of thiophene as it appears to remove complications due to nitrosation.[1] 2. Use a fresh bottle of nitric acid or other nitrating agents. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. |
| Poor Regioselectivity / Mixture of Isomers | 1. Reaction conditions favoring multiple products: The choice of nitrating agent and temperature significantly impacts isomer distribution. For instance, nitration of unsubstituted benzo[b]thiophene can yield a mixture of 2-, 3-, and 4-nitro isomers.[2] 2. Presence of activating or deactivating groups: Substituents on the benzo[b]thiophene ring direct nitration to specific positions. Electron-withdrawing groups at the 3-position, for example, direct nitration to the benzene ring (positions 4, 5, 6, and 7).[3][4] | 1. To favor a specific isomer, carefully control the reaction conditions. For 3-substituted benzo[b]thiophenes with electron-withdrawing groups, low temperatures (e.g., 0°C) with potassium nitrate in sulfuric acid tend to yield 5- and 6-nitro isomers (kinetic control).[3][4] Higher temperatures (e.g., 60°C) with nitric acid in a sulfuric and acetic acid mixture often favor the 4-nitro isomer (thermodynamic control).[3][4] 2. Understand the directing effects of your specific substituent to predict the likely positions of nitration and adjust conditions accordingly. |
| Formation of Dinitro or Polysubstituted Products | 1. Harsh reaction conditions: High concentrations of the nitrating agent, elevated temperatures, or prolonged reaction times can lead to multiple nitrations. 2. Activating substituents: The presence of strong activating groups on the benzo[b]thiophene ring can promote further nitration. | 1. Use a stoichiometric amount of the nitrating agent. Add the nitrating agent dropwise at a low temperature to maintain control over the reaction. 2. For substrates with activating groups, consider using a milder nitrating agent and carefully monitor the reaction progress to stop it after the desired mononitration has occurred. |
| Observation of ipso-Substitution | 1. Reaction at a substituted position: In some cases, a nitro group can replace an existing substituent on the ring, a process known as ipso-substitution. This has been noted as a minor side reaction in the nitration of 3-substituted benzo[b]thiophenes.[3] | 1. Modifying the reaction conditions, such as temperature and the choice of nitrating agent, may help to minimize this side reaction. Careful purification of the product mixture will be necessary to isolate the desired isomer. |
| Difficulty in Separating Isomers | 1. Similar physical properties: The resulting nitroisomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging. | 1. Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for analytical separation and quantification. For preparative scale, meticulous column chromatography with a carefully selected eluent system is often required. Recrystallization from different solvents may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective nitration of benzo[b]thiophene?
A1: The main challenges stem from the reactivity of the benzo[b]thiophene ring system. Both the thiophene and the benzene rings are susceptible to electrophilic attack, and the position of nitration is highly sensitive to the reaction conditions and the nature of any substituents on the ring.[2][4] For unsubstituted benzo[b]thiophene, a mixture of isomers is often obtained.[2] With substituted benzo[b]thiophenes, achieving high selectivity for a single isomer requires careful control of temperature and the nitrating agent.[3][4]
Q2: How do substituents on the benzo[b]thiophene ring influence the regioselectivity of nitration?
A2: Substituents play a crucial role in directing the position of nitration. Electron-withdrawing groups, such as a cyano or carboxylic acid group at the 3-position, deactivate the thiophene ring towards electrophilic attack.[3] This directs the nitration to the benzene portion of the molecule, leading to substitution at the 4, 5, 6, or 7-positions.[3][4] Conversely, electron-donating groups can activate the ring, potentially leading to substitution on either the thiophene or benzene ring, and may increase the likelihood of polysubstitution.
Q3: What are the typical reaction conditions for controlling the regioselectivity of nitration on 3-substituted benzo[b]thiophenes?
A3: The regiochemical outcome can be steered by choosing between kinetically or thermodynamically controlled conditions.[3]
-
Kinetic Control (Favors 5- and 6-nitro isomers): This is typically achieved at low temperatures (e.g., 0°C) using a milder nitrating agent like potassium nitrate in concentrated sulfuric acid.[3][4]
-
Thermodynamic Control (Favors 4-nitro isomer): These conditions usually involve higher temperatures (e.g., 60°C) and a stronger nitrating system, such as concentrated nitric acid in a mixture of sulfuric acid and glacial acetic acid.[3][4]
Q4: Can nitration occur on the thiophene part of a 3-substituted benzo[b]thiophene?
A4: When an electron-withdrawing group is present at the 3-position, nitration almost exclusively occurs on the benzene ring.[3][4] However, for unsubstituted or some other substituted benzo[b]thiophenes, nitration can occur at the 2 or 3-positions of the thiophene ring.[2]
Q5: Are there any common side reactions to be aware of during the nitration of benzo[b]thiophene?
A5: Yes, several side reactions can occur. These include the formation of dinitro or other polysubstituted products, especially under harsh conditions.[2] Another potential side reaction is ipso-substitution, where a nitro group displaces an existing substituent.[3] Oxidation of the sulfur atom is also a possibility with strong oxidizing agents.
Quantitative Data on Isomer Distribution
The following table summarizes the typical isomer distribution for the nitration of benzo[b]thiophene-3-carboxylic acid under different conditions.
| Nitrating Agent & Conditions | 4-nitro (%) | 5-nitro (%) | 6-nitro (%) | 7-nitro (%) |
| Conc. HNO₃ in H₂SO₄/AcOH at 60°C | Predominant | Minor | Minor | Minor |
| KNO₃ in H₂SO₄ at 0°C | Minor | Major | Major | Minor |
Note: This data is based on qualitative descriptions from the literature.[4] The exact ratios can vary depending on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: Kinetically Controlled Nitration (Favoring 5- and 6-Nitro Isomers)
This protocol is adapted for 3-substituted benzo[b]thiophenes with electron-withdrawing groups.
-
Materials:
-
3-Substituted benzo[b]thiophene
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃)
-
Crushed ice
-
Water
-
-
Procedure:
-
Dissolve the 3-substituted benzo[b]thiophene in concentrated sulfuric acid, and cool the mixture to 0°C in an ice bath.
-
Slowly add finely powdered potassium nitrate portion-wise while maintaining the temperature at 0°C and stirring vigorously.
-
Continue stirring at 0°C for several hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice.
-
Allow the ice to melt completely. Collect the precipitated solid by filtration.
-
Wash the solid with copious amounts of water until the washings are neutral.
-
If no solid precipitates, neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.
-
Dry the product and purify by column chromatography or recrystallization to separate the isomers.[3]
-
Protocol 2: Thermodynamically Controlled Nitration (Favoring 4-Nitro Isomer)
This protocol is also adapted for 3-substituted benzo[b]thiophenes with electron-withdrawing groups.
-
Materials:
-
3-Substituted benzo[b]thiophene
-
Glacial acetic acid (AcOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice water
-
-
Procedure:
-
Dissolve the 3-substituted benzo[b]thiophene in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C.
-
Add concentrated nitric acid dropwise to the heated solution with vigorous stirring.
-
Maintain the temperature at 60°C for the duration of the reaction, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can then be purified by column chromatography or recrystallization.[3][4]
-
Visualizations
Caption: Factors influencing the regioselectivity of benzo[b]thiophene nitration.
Caption: A typical experimental workflow for the nitration of benzo[b]thiophene.
References
Technical Support Center: Purification of Crude 5-Nitrobenzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Nitrobenzo[b]thiophene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and positional isomers. The nitration of benzo[b]thiophene can be complex and often leads to a mixture of isomers, with the 4-, 6-, and 7-nitro isomers being the most probable side products. The specific impurities will depend on the synthetic method used.
Q2: Which purification technique is recommended for the initial cleanup of crude this compound?
A2: Recrystallization is often a good first step for purifying solid organic compounds like this compound. It is effective at removing impurities with different solubility profiles and can significantly improve the purity of the material. For nitroaryl compounds, alcoholic solvents are often a good starting point.
Q3: When is column chromatography the preferred method of purification?
A3: Column chromatography is recommended when recrystallization fails to remove impurities, especially for separating compounds with similar polarities such as positional isomers. It is a more powerful technique for achieving high purity, particularly when dealing with complex mixtures.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the purity of your fractions. A common eluent system to start with for TLC analysis is a mixture of ethyl acetate and hexane. The desired product should ideally have an Rf value between 0.3 and 0.5 for good separation on a column.
Q5: My purified this compound is still colored. What can I do?
A5: A persistent color may be due to highly colored, minor impurities. Treating a solution of your compound with activated charcoal before the final filtration step in recrystallization can help remove these colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used.- The solution was cooled too quickly. | - Experiment with a different solvent or a solvent mixture.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated with impurities. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble (co-solvent).- Perform a preliminary purification by another method (e.g., column chromatography) to remove excess impurities. |
| Low Purity After Recrystallization | - Impurities have similar solubility to the product.- The crystals were not washed properly after filtration. | - Consider a different recrystallization solvent.- If isomers are present, column chromatography will likely be necessary.- Wash the collected crystals with a small amount of cold, fresh solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | - The eluent system is not optimal. | - Adjust the polarity of the eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve the separation of closely related isomers.- Try a different solvent system altogether (e.g., dichloromethane/hexane). |
| Compound Stuck on the Column | - The eluent is not polar enough.- The compound is unstable on silica gel. | - Gradually increase the polarity of the eluent.- If the compound is suspected to be unstable on acidic silica, consider using deactivated silica gel or alumina as the stationary phase. |
| Product Elutes with Impurities | - The column was overloaded.- The initial band was too broad. | - Use a larger column or reduce the amount of crude material.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Dry loading the sample onto a small amount of silica can also improve resolution. |
Quantitative Data
The following table provides typical data for the purification of this compound. Please note that actual yields and purity levels may vary depending on the quality of the crude material and the specific experimental conditions.
| Purification Stage | Technique | Typical Purity (%) | Typical Yield (%) | Notes |
| Crude Product | - | 70-85 | - | Purity can be lower depending on the reaction success. |
| After Recrystallization | Single Solvent | 90-95 | 60-80 | Effective for removing major, non-isomeric impurities. |
| After Column Chromatography | Silica Gel | >98 | 70-90 | Recommended for separating positional isomers and achieving high purity. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate). If the solid dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, gently heat the mixture. A suitable solvent will dissolve the solid when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Technical Support Center: Overcoming Isomer Formation in Benzothiophene Nitration Reactions
Welcome to the technical support center for benzothiophene nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the control of isomer formation during the nitration of benzothiophene and its derivatives.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing actionable solutions.
Q1: My nitration of unsubstituted benzothiophene is yielding a complex mixture of 2- and 3-nitro isomers with poor selectivity. How can I favor the formation of 3-nitrobenzothiophene?
A1: Direct nitration of unsubstituted benzothiophene typically favors the 2-position. To selectively obtain 3-nitrobenzothiophene, a multi-step synthetic approach is often more effective than direct nitration. One common method involves the radical nitration/cyclization of 2-alkynylthioanisoles.[1]
However, if you must proceed with direct nitration, using a nitrating mixture of concentrated nitric and sulfuric acids in a solvent like acetic anhydride at a controlled low temperature (typically 0-5°C) can provide 3-nitrobenzothiophene, though yields and selectivity can be variable.[2] Careful control of the reaction temperature is crucial to minimize side reactions.
Q2: I am trying to nitrate a benzothiophene derivative with an electron-withdrawing group at the 3-position (e.g., -COOH, -CN), but I'm getting a mixture of isomers on the benzene ring. How can I control the regioselectivity?
A2: The nitration of 3-substituted benzothiophenes with electron-withdrawing groups directs the substitution to the benzene ring, specifically at positions 4, 5, 6, and 7.[3] The isomer distribution is highly dependent on the reaction conditions, which can be manipulated to favor a specific isomer through either kinetic or thermodynamic control.
-
For the 4-nitro isomer (Thermodynamic Control): Carry out the reaction at an elevated temperature. A common procedure involves using concentrated nitric acid in a mixture of concentrated sulfuric acid and glacial acetic acid at around 60°C.[3][4]
-
For the 5- and 6-nitro isomers (Kinetic Control): Perform the nitration at a low temperature. Using potassium nitrate in concentrated sulfuric acid at 0°C typically favors the formation of the 5- and 6-nitro isomers.[3]
Q3: My reaction is proceeding with explosive violence, and I'm observing the formation of many unidentified byproducts. What is causing this, and how can I prevent it?
A3: Thiophene and its derivatives are highly reactive towards electrophilic substitution, more so than benzene.[5] The use of strong nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to uncontrolled, explosive reactions.[5] This is often due to the presence of nitrous acid, which can lead to autocatalytic nitrosation and subsequent violent decomposition.[5]
To mitigate this, consider the following:
-
Use a milder nitrating agent: Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a more controlled reagent for nitrating sensitive substrates like thiophenes.[5]
-
Remove nitrous acid: If using nitric acid in acetic acid, the addition of urea can help to scavenge any nitrous acid present, preventing the violent side reactions.[5]
-
Strict temperature control: Maintain a low reaction temperature (e.g., 0-5°C) to manage the reaction rate and prevent thermal runaway.
Q4: I am observing a significant amount of an unexpected product where the substituent at the 3-position has been replaced by a nitro group. What is this side reaction, and how can I minimize it?
A4: This side reaction is known as ipso-substitution, where the incoming electrophile (the nitronium ion) attacks the carbon atom already bearing a substituent, leading to the displacement of that substituent.[3][4] This has been observed as a minor side reaction in the nitration of 3-substituted benzothiophenes.[3][4]
To minimize ipso-substitution:
-
Optimize reaction conditions: Carefully control the temperature and the rate of addition of the nitrating agent. Lowering the temperature may reduce the rate of this side reaction.
-
Consider the nature of the substituent: Some groups are more prone to ipso-substitution than others. If possible, modifying the substituent to be less labile could be an option.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nitration of benzothiophene?
A1: The nitration of benzothiophene is an electrophilic aromatic substitution reaction. The active electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. The aromatic ring of the benzothiophene acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A weak base then abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitrobenzothiophene product.
Q2: Why does nitration of 3-substituted benzothiophenes with electron-withdrawing groups occur on the benzene ring and not the thiophene ring?
A2: An electron-withdrawing group at the 3-position deactivates the thiophene ring towards electrophilic attack.[3] This deactivation makes the thiophene ring less nucleophilic than the fused benzene ring. Consequently, the electrophilic nitronium ion preferentially attacks the more electron-rich benzene portion of the molecule.[3]
Q3: Are there any alternatives to traditional nitrating agents for benzothiophene?
A3: Yes, several alternative nitrating agents can offer milder reaction conditions and potentially better selectivity. Some of these include:
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used for nitration, often providing cleaner reactions.
-
Bismuth subnitrate with thionyl chloride: This combination has been shown to be an efficient system for the nitration of a variety of aromatic compounds.[6]
-
Clay-supported metal nitrates: Reagents like copper nitrate or iron nitrate supported on clay (e.g., montmorillonite) can act as effective and regioselective nitrating agents, often under heterogeneous conditions which can simplify product purification.
Q4: What are the safety precautions I should take during benzothiophene nitration?
A4: Nitration reactions are energetic and require strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all nitration reactions in a well-ventilated fume hood.
-
Temperature Control: Use an ice bath or other cooling system to carefully control the reaction temperature, especially during the addition of reagents.
-
Slow Addition: Add the nitrating agent slowly and portion-wise to the substrate solution to prevent a rapid exotherm.
-
Quenching: Quench the reaction carefully by pouring the reaction mixture slowly onto crushed ice with stirring.
-
Avoid Nitrous Acid: Be aware of the dangers of nitrous acid accumulation, which can lead to autocatalytic and potentially explosive reactions.
Data on Isomer Distribution
The following tables summarize the expected isomer distribution in the nitration of 3-substituted benzothiophenes under different reaction conditions.
Table 1: Nitration of Benzo[b]thiophen-3-carboxylic Acid
| Nitrating Agent & Conditions | 4-nitro (%) | 5-nitro (%) | 6-nitro (%) | 7-nitro (%) | 3-nitro (ipso) (%) |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | ~50 | ~10 | ~15 | ~20 | ~5 |
| KNO₃ / conc. H₂SO₄, 0°C | ~10 | ~25 | ~40 | ~20 | ~5 |
Data is illustrative and based on trends reported for 3-substituted benzothiophenes. Actual yields may vary.[3][4]
Table 2: Nitration of 2-Bromo-3-methylbenzo[b]thiophene
| Nitrating Agent & Conditions | 4-nitro (%) | 6-nitro (%) | 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one (%) |
| Various conditions | 14-18 | 21-27.5 | 35-47 |
Data from the nitration of 2-bromo-3-methylbenzo[b]thiophene, which also results in a significant portion of a non-aromatic nitro product.[7]
Experimental Protocols
Protocol 1: Preferential Formation of the 4-Nitro Isomer (Thermodynamic Control)
This protocol is adapted from conditions favoring the formation of the 4-nitro isomer of a 3-substituted benzothiophene with an electron-withdrawing group.
Materials:
-
3-Substituted benzo[b]thiophene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3-substituted benzo[b]thiophene in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C with stirring.
-
Add concentrated nitric acid dropwise to the heated solution. Maintain vigorous stirring throughout the addition.
-
Maintain the reaction temperature at 60°C and continue stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice in a beaker.
-
Collect the precipitated product by filtration and wash it thoroughly with water until the washings are neutral.
-
If necessary, extract the aqueous filtrate with an organic solvent to recover any dissolved product.
-
Dry the collected solid and any extracted product.
-
Purify the crude product by column chromatography or recrystallization to isolate the 4-nitro isomer.[3][4]
Protocol 2: Preferential Formation of 5- and 6-Nitro Isomers (Kinetic Control)
This protocol is adapted from conditions favoring the formation of the 5- and 6-nitro isomers of a 3-substituted benzothiophene with an electron-withdrawing group.
Materials:
-
3-Substituted benzo[b]thiophene
-
Potassium Nitrate (KNO₃), finely powdered
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3-substituted benzo[b]thiophene in concentrated sulfuric acid.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add finely powdered potassium nitrate portion-wise to the cold solution. Ensure the temperature is maintained at 0°C during the addition.
-
Continue stirring the reaction mixture at 0°C for several hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt completely, then collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral.
-
Dry the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to separate the 5- and 6-nitro isomers.[3]
Visual Guides
Caption: Workflow for selective nitration of 3-substituted benzothiophenes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen | Semantic Scholar [semanticscholar.org]
Optimizing reaction conditions for 5-Nitrobenzo[b]thiophene functionalization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 5-Nitrobenzo[b]thiophene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Section 1: Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling with a halogenated this compound, but I am observing very low to no product formation. What are the common causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed cross-coupling reactions involving this compound are a frequent issue. The electron-withdrawing nature of the nitro group can significantly impact the reactivity of the substrate. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing cross-coupling reaction.
Key Optimization Parameters:
-
Catalyst and Ligand: The choice of ligand is critical. For electron-deficient substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often effective for facilitating the catalytic cycle.[1] Modern palladium precatalysts (G3 or G4) can also improve reliability and reaction cleanliness.[1]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can sometimes lead to side reactions with sensitive substrates.[1] Consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][2]
-
Solvent: Anhydrous and thoroughly deoxygenated aprotic solvents like toluene, dioxane, or THF are essential.[1] The solubility of all components is crucial for an efficient reaction.
-
Temperature: While many cross-coupling reactions require elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition or side reactions.[3][4] A systematic temperature screen is advisable.
Issue 2: Incomplete Reduction of the Nitro Group
Question: I am trying to reduce this compound to 5-aminobenzo[b]thiophene, but the reaction is sluggish or incomplete. How can I improve the conversion?
Answer: The reduction of an aromatic nitro group is a fundamental transformation. If the reaction is not going to completion, consider the following:
-
Choice of Reducing Agent:
-
Stannous Chloride (SnCl₂): This is a very common and effective method.[5][6] Ensure you are using a sufficient excess of the reagent (typically 3-5 equivalents) in a suitable solvent like ethanol, refluxing for an adequate time.[5][6]
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is another effective method.[7] Ensure the catalyst is active and the system is properly flushed with hydrogen.
-
Metals in Acid: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl can also be used.[7]
-
-
Reaction Time and Temperature: Some reductions may require extended reaction times or heating (reflux) to go to completion.[5][6] Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Solvent and Reagent Purity: Ensure your solvent is of appropriate grade and that the reducing agent has not degraded from improper storage.
Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound, but I am getting a mixture of isomers or no reaction at all. Why is this happening?
Answer: This is a common challenge due to the electronic properties of the substrate.
-
Deactivating Effect: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack.[8][9] This means reactions will be significantly slower than with unsubstituted benzo[b]thiophene and may require harsher conditions.
-
Directing Effects: The nitro group is a meta-director.[8] Therefore, electrophilic attack on the benzene ring will preferentially occur at the C7 position. Substitution on the thiophene ring is generally disfavored due to the deactivation.
-
Reaction Conditions: The regioselectivity of nitration on benzo[b]thiophene derivatives can be highly dependent on the specific nitrating agent and temperature.[10] For example, different conditions can favor the formation of 4-nitro, 5-nitro, or 6-nitro isomers on a substituted benzo[b]thiophene.[10] Careful optimization of these parameters is crucial.
Logical Relationship for Substitution:
Caption: Electronic effects governing electrophilic substitution.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when optimizing a Buchwald-Hartwig amination of a this compound derivative? A1: The first step should be a careful selection of the catalyst system (palladium precatalyst and ligand) and the base.[1] For electron-poor aryl halides, bulky and electron-rich ligands are often required.[1][3] Screening a small set of ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) is an excellent starting point.[1]
Q2: Can I perform a Suzuki coupling on this compound without affecting the nitro group? A2: Yes, palladium-catalyzed Suzuki-Miyaura coupling is generally compatible with nitro groups. The key is to use optimized conditions that promote the cross-coupling catalytic cycle without leading to side reactions. It is crucial to maintain an inert atmosphere to prevent catalyst deactivation.
Q3: What are the typical storage conditions for this compound? A3: It should be stored in a dark place, sealed in a dry environment, at 2-8°C.[11]
Q4: After reducing the nitro group to an amine, what are some common subsequent functionalization reactions? A4: The resulting 5-aminobenzo[b]thiophene is a versatile intermediate.[5] It can undergo a variety of reactions, including:
-
Acylation to form amides.[5]
-
Sulfonylation to form sulfonamides.
-
Buchwald-Hartwig amination to form diarylamines.
-
Diazotization followed by Sandmeyer reactions to introduce a range of functional groups.
Section 3: Data & Protocols
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
This table summarizes factors to consider for optimization, based on general principles for this reaction class.
| Factor | Variable | Range / Options | Rationale & Key Considerations |
| Catalyst | Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | G3/G4 precatalysts often provide higher activity and reproducibility.[1] |
| Ligand | XPhos, Xantphos, RuPhos | Bulky, electron-rich ligands are crucial for coupling with electron-deficient halides and secondary amines.[1][3] | |
| Loading | 1 – 5 mol% | Higher loading may increase yield but also cost. Optimization is key.[3] | |
| Base | Type | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS, DBU | The base must be strong enough to deprotonate the amine but not cause substrate degradation.[1][12] |
| Equivalents | 1.2 – 2.0 eq. | An excess is required to drive the reaction to completion.[3] | |
| Solvent | Type | Toluene, Dioxane, THF | Must be anhydrous and aprotic; choice can affect solubility and reaction rate.[1] |
| Concentration | 0.1 – 0.4 M | Can influence reaction kinetics and solubility.[3] | |
| Temperature | Range | 80 – 110 °C | Sufficient energy is needed, but excessive heat can degrade the catalyst.[3] |
Protocol 1: General Procedure for the Reduction of this compound
This protocol is a representative method for the synthesis of 5-aminobenzo[b]thiophene using stannous chloride.[5][6]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add ethanol as the solvent, followed by stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq.).
-
Reaction: Heat the mixture to reflux (approximately 78-80°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically several hours).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Starting Conditions for a Suzuki Coupling Reaction
This protocol provides a starting point for the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid.
-
Inert Atmosphere: In a Schlenk tube or similar flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-5-nitrobenzo[b]thiophene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water or dioxane/water.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound CAS 4965-26-8|BLD Pharm [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Stability issues of 5-Nitrobenzo[b]thiophene in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Nitrobenzo[b]thiophene in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is 2-8°C.[1] It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: What solvents are suitable for dissolving this compound?
A2: While specific solubility data for this compound is limited, based on the parent compound benzothiophene, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and chloroform. It is predicted to have low solubility in aqueous solutions.
Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?
A3: A change in color often indicates chemical degradation. This could be due to several factors, including exposure to light (photodegradation), elevated temperatures, or reaction with impurities in the solvent. Nitroaromatic compounds, in particular, can be susceptible to light-induced degradation.[2]
Q4: My experimental results are inconsistent when using solutions of this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common symptom of compound instability in solution. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in your data. It is recommended to use freshly prepared solutions for sensitive experiments.
Q5: Are there any known incompatible substances with this compound?
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Solution
| Possible Cause | Troubleshooting Step | Recommended Action |
| Low Solubility | Verify the solubility of this compound in the chosen solvent at the experimental concentration. | Prepare a dilution series to determine the approximate solubility limit. Consider using a co-solvent system or a different solvent with higher solubilizing power (e.g., DMSO, DMF). |
| Temperature Fluctuation | Observe if precipitation correlates with changes in temperature (e.g., cooling on an ice bath). | If the compound is less soluble at lower temperatures, prepare and handle the solution at a consistent, controlled temperature. |
| Degradation Product | Analyze the precipitate to determine if it is the parent compound or a degradation product. | Use analytical techniques such as HPLC, LC-MS, or NMR to characterize the precipitate. |
Issue 2: Loss of Potency or Activity Over Time
| Possible Cause | Troubleshooting Step | Recommended Action |
| Chemical Degradation | Perform a time-course stability study by analyzing the concentration of this compound in solution at different time points. | Use a stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to monitor the parent compound and detect the appearance of degradation products. |
| Photodegradation | Repeat the experiment under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil). | If stability improves, photodegradation is likely. All future experiments should be conducted with rigorous light protection. |
| Hydrolysis | Assess stability in buffered aqueous solutions at different pH values (e.g., acidic, neutral, basic). | If pH-dependent degradation is observed, adjust the pH of the experimental medium to a range where the compound is more stable. |
| Oxidation | Degas solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon). | If stability is enhanced, oxidative degradation may be a factor. |
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Common stock solution solvent. |
| N,N-Dimethylformamide (DMF) | High | Alternative to DMSO for stock solutions. |
| Dichloromethane (DCM) | Moderate to High | Suitable for extractions and some reactions. |
| Chloroform | Moderate to High | Similar to DCM. |
| Methanol | Low to Moderate | May be used for analytical dilutions. |
| Ethanol | Low to Moderate | May be used for analytical dilutions. |
| Water | Very Low | Insoluble for most practical purposes. |
Disclaimer: This data is predicted based on the properties of structurally similar compounds. Experimental verification is highly recommended.
Table 2: Potential Degradation Pathways and Stress Conditions
| Degradation Pathway | Stress Condition | Potential Products |
| Photodegradation | Exposure to UV or ambient light | Oxidized or rearranged products |
| Hydrolysis | Acidic or basic aqueous conditions | Ring-opened or modified functional groups |
| Reduction of Nitro Group | Presence of reducing agents | Amino-benzo[b]thiophene derivatives |
| Oxidation | Exposure to air/oxygen | Sulfoxides or other oxidized species |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability of this compound by HPLC-UV
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Preparation of Working Solutions: Dilute the stock solution with the desired experimental solvent (e.g., cell culture medium, buffer, organic solvent) to the final working concentration.
-
Incubation: Aliquot the working solution into multiple vials. Store a "time zero" sample at -20°C or below. Incubate the remaining vials under the desired test conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation and immediately store it at -20°C or below to halt further degradation.
-
Sample Analysis:
-
Thaw all samples, including the "time zero" sample, simultaneously.
-
Analyze all samples by a validated reverse-phase HPLC-UV method.
-
Monitor the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting flowchart for stability issues with this compound solutions.
References
Technical Support Center: Newman-Kwart Rearrangement of S-Arylthiocarbamates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Newman-Kwart rearrangement to synthesize S-arylthiocarbamates.
Frequently Asked Questions (FAQs)
Q1: My Newman-Kwart rearrangement is not proceeding to completion, resulting in a low yield of the S-arylthiocarbamate. What are the common causes and solutions?
A1: Low conversion in a Newman-Kwart rearrangement can stem from several factors, primarily related to reaction temperature and substrate electronics.
-
Insufficient Temperature: The thermal Newman-Kwart rearrangement typically requires high temperatures, often in the range of 200-300 °C.[1] If the reaction temperature is too low, the activation energy for the rearrangement will not be overcome.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Ensure accurate temperature monitoring at the reaction site. The use of high-boiling point solvents such as diphenyl ether or employing microwave heating can help achieve and maintain the required high temperatures.[2]
-
-
Electron-Rich Aryl Groups: Substrates with electron-donating groups on the aryl ring are less reactive in the thermal Newman-Kwart rearrangement because they decrease the electrophilicity of the ipso-carbon.[3]
-
Solution: For electron-rich substrates, consider alternative catalytic methods that proceed under milder conditions. Palladium-catalyzed rearrangements can be effective at temperatures as low as 100 °C.[1][4][5] Photoredox catalysis or the use of an oxidant like cerium ammonium nitrate (CAN) can even enable the reaction to occur at room temperature.[3][5]
-
-
Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents can stabilize the transition state, accelerating the reaction.
-
Solution: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP) are often good choices for the thermal rearrangement.[2]
-
Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A2: Side product formation is often a consequence of the high temperatures required for the thermal rearrangement, leading to decomposition.
-
Common Side Products: Charring and the formation of unidentifiable baseline material on TLC or HPLC are common indicators of decomposition.[6] For mono-N-alkylated substrates, elimination to form an isocyanate can be a significant side reaction.[2]
-
Solution:
-
Reduce Reaction Time and Temperature: Minimize the time the reaction is held at a high temperature. If possible, reducing the temperature, even if it requires a longer reaction time, can sometimes minimize decomposition.
-
Use a Catalytic Method: For thermally sensitive substrates, switching to a palladium-catalyzed, photoredox-catalyzed, or oxidant-induced rearrangement is highly recommended as these methods operate at significantly lower temperatures.[1][4][5]
-
Ensure Purity of Starting Material: Trace impurities can sometimes catalyze side reactions.[2] Ensure your starting O-arylthiocarbamate is of high purity.
-
Substrate Design: Whenever possible, use N,N-dialkylated thiocarbamates, as N-H or mono-N-alkylated analogs are more prone to elimination side reactions.[2]
-
-
Q3: My substrate has thermally sensitive functional groups. Can I still perform a Newman-Kwart rearrangement?
A3: Yes, the presence of thermally sensitive functional groups is a common challenge that can be addressed by moving away from the traditional high-temperature thermal conditions.
-
Solution: Utilize one of the milder catalytic methods:
-
Palladium Catalysis: Reactions can often be conducted at around 100 °C in the presence of a suitable palladium catalyst and ligand.[1][4][5]
-
Photoredox Catalysis: This method allows the reaction to proceed at or near room temperature under irradiation with visible light, making it ideal for highly sensitive substrates.[5]
-
Oxidant-Mediated Rearrangement: Using stoichiometric or catalytic amounts of an oxidant like cerium ammonium nitrate (CAN) can induce the rearrangement at ambient temperatures, particularly for electron-rich systems.[3]
-
Q4: How do I purify my S-arylthiocarbamate product?
A4: Purification strategies depend on the physical properties of your product and the impurities present.
-
Crystallization: N,N-dimethylthiocarbamates tend to be crystalline compounds, making crystallization a good purification method.[2] After completion of the reaction, the mixture can be cooled, and a suitable anti-solvent (like heptane or hexane) can be added to induce crystallization.[7]
-
Column Chromatography: If crystallization is not effective or if impurities have similar solubility, silica gel column chromatography is a standard alternative. A solvent system of ethyl acetate and hexanes is a common starting point for elution.
-
Work-up Procedure: A typical aqueous work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and washing with water and brine to remove polar impurities and residual solvent (like DMF or DMSO).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reaction temperature for thermal rearrangement. | Increase temperature in 20°C increments. Consider using a higher boiling point solvent or a microwave reactor.[2][6] |
| Electron-donating groups on the aryl ring deactivate the substrate for thermal rearrangement. | Switch to a catalytic method: Palladium-catalyzed (100 °C), photoredox-catalyzed (rt), or oxidant-mediated (rt).[3][4][5] | |
| Steric hindrance from bulky ortho-substituents. | Higher temperatures may be required for thermal rearrangement. Alternatively, catalytic methods may be more effective. | |
| Decomposition/Charring | Reaction temperature is too high or reaction time is too long. | Reduce reaction temperature and/or time. For thermally sensitive substrates, use a catalytic method.[6] |
| Impurities in the starting material. | Purify the starting O-arylthiocarbamate before the rearrangement.[2] | |
| Formation of Isocyanate | Use of a mono-N-alkylated thiocarbamate. | Use an N,N-dialkylated thiocarbamate, as these are not prone to this elimination pathway.[2] |
| Difficulty in Purification | Product and starting material have similar polarity. | If the reaction has not gone to completion, consider pushing the reaction further or using a different purification technique like crystallization. |
| Oily product that will not crystallize. | Attempt purification by silica gel chromatography. If the product is still an oil, ensure it is pure by NMR and other analytical techniques. |
Experimental Protocols
General Procedure for Thermal Newman-Kwart Rearrangement
-
The O-aryl-N,N-dimethylthiocarbamate is dissolved in a high-boiling solvent (e.g., diphenyl ether) or used neat.
-
The reaction mixture is heated to 200-280 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The crude product is then purified by crystallization or silica gel chromatography.
A representative procedure for a neat reaction involves heating the O-thiocarbamate at 250 °C for 1-5 hours. After cooling, an anti-solvent like hexane can be added to precipitate the S-thiocarbamate product, which is then collected by filtration.[7]
General Procedure for Palladium-Catalyzed Newman-Kwart Rearrangement
-
To a reaction vessel under an inert atmosphere, add the O-arylthiocarbamate, a palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(tBu₃P)₂]), and a suitable solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography.
A specific example involves using [Pd(tBu3P)2] as the catalyst at 100°C, which can significantly reduce the required reaction temperature compared to the thermal method.[4]
General Procedure for Oxidative Newman-Kwart Rearrangement with CAN
-
The O-aryl N,N-dimethylthiocarbamate is dissolved in a solvent such as DMSO.
-
Cerium ammonium nitrate (CAN) (typically 1.0 equivalent) is added to the solution.
-
The reaction is stirred at room temperature for a period of time (e.g., 24 hours) under a nitrogen atmosphere.
-
Upon completion, water is added to the reaction mixture.
-
The aqueous solution is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water, dried over a drying agent (e.g., MgSO₄), and concentrated in vacuo to yield the rearranged product.[3]
Visualizations
Reaction Mechanism and Troubleshooting Logic
Caption: Troubleshooting workflow for the Newman-Kwart rearrangement.
Newman-Kwart Rearrangement Signaling Pathway
Caption: Mechanism of the Newman-Kwart rearrangement.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Nitrobenzo[b]thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Nitrobenzo[b]thiophene derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitration of a 3-substituted benzo[b]thiophene is producing a mixture of isomers. How can I control the regioselectivity to favor the 5-nitro isomer?
A1: The regioselectivity of nitration on the benzo[b]thiophene ring is highly dependent on the reaction conditions, particularly temperature and the nitrating agent used. Electrophilic substitution is directed to the benzene ring when an electron-withdrawing group is present at the 3-position.[1] To favor the formation of the 5-nitro and 6-nitro isomers, kinetically controlled conditions at low temperatures are recommended.
Troubleshooting Isomer Ratios:
-
Issue: Predominant formation of the 4-nitro isomer.
-
Issue: A complex mixture of 4-, 5-, 6-, and 7-nitro isomers is obtained.
-
Cause: The reaction conditions may not be selective enough.
-
Solution: Carefully control the addition of the nitrating agent and maintain a consistent low temperature throughout the reaction. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Quantitative Data on Isomer Distribution:
The following table summarizes the expected major products and approximate yields under different nitration conditions for a 3-substituted benzo[b]thiophene.
| Nitrating Agent/Conditions | Major Isomer(s) | Anticipated Yield Range (%) |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable |
Table 1: Expected Regioselectivity and Yields for the Nitration of 3-Substituted Benzo[b]thiophenes.
Q2: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: Besides the formation of positional isomers, several other byproducts can arise during the nitration of benzo[b]thiophene derivatives. These can include dinitrated products, sulfonation products, oxidation products, and ipso-substitution products.
Common Byproducts and Mitigation Strategies:
-
Dinitration:
-
Cause: The reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperature, or prolonged reaction time), leading to the introduction of a second nitro group.
-
Mitigation: Use a stoichiometric amount of the nitrating agent, maintain a low reaction temperature, and monitor the reaction closely by TLC to stop it upon consumption of the starting material.
-
-
Sulfonation:
-
Cause: If using fuming sulfuric acid or oleum, sulfonation of the aromatic ring can compete with nitration, leading to the formation of sulfonic acid derivatives.[3] This reaction is reversible.[3]
-
Mitigation: Avoid the use of fuming sulfuric acid unless necessary. If its use is required, carefully control the reaction temperature and time. Desulfonation can sometimes be achieved by heating the product in dilute aqueous acid.[4]
-
-
Oxidation:
-
Ipso-Substitution:
-
Cause: In some cases, a substituent on the benzo[b]thiophene ring (commonly at the 3-position, such as a carboxyl or formyl group) can be replaced by a nitro group.[1][2][7]
-
Mitigation: This is an inherent reactivity pattern for certain substrates. If this is a major issue, consider a different synthetic strategy where the nitro group is introduced before the substituent that is being replaced.
-
Q3: I am having difficulty separating the nitro-isomers of my benzo[b]thiophene derivative. What purification strategies can I employ?
A3: The separation of nitro-isomers can be challenging due to their similar polarities. A combination of recrystallization and column chromatography is often necessary.
Troubleshooting Isomer Separation:
-
Issue: Co-elution of isomers during column chromatography.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems of differing polarities to achieve better separation between the spots corresponding to the isomers.
-
Use a Longer Column: Increasing the length of the silica gel column can enhance the separation of closely eluting compounds.
-
Gradient Elution: Employ a shallow gradient of a more polar solvent in a non-polar solvent to gradually increase the eluting power and improve resolution.
-
Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica.
-
-
-
Issue: The compound is not eluting from the column.
-
Cause: The compound may be too polar for the chosen solvent system, or it might be decomposing on the silica gel.
-
Solution: Increase the polarity of the eluting solvent. To check for decomposition, spot the crude mixture on a TLC plate, let it sit for a while, and then elute to see if new spots appear. If decomposition is an issue, consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
-
-
Issue: Poor recovery after recrystallization.
-
Cause: The isomers may have similar solubilities in the chosen solvent, or too much solvent was used.
-
Solution: Experiment with a variety of solvents and solvent mixtures to find one that provides a significant difference in solubility between the desired isomer and the impurities at different temperatures. Use the minimum amount of hot solvent necessary to dissolve the solid.
-
Experimental Protocols
Protocol 1: Kinetically Controlled Nitration (Favoring 5- and 6-Nitro Isomers)
This protocol is adapted for the preferential formation of the 5- and 6-nitro isomers of a 3-substituted benzo[b]thiophene.[1]
Materials:
-
3-Substituted benzo[b]thiophene
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3-substituted benzo[b]thiophene in concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add finely powdered potassium nitrate in small portions, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice in a beaker.
-
Allow the ice to melt completely, then neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer three times with the chosen organic solvent.
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Protocol 2: Thermodynamically Controlled Nitration (Favoring 4-Nitro Isomer)
This protocol is adapted for the preferential formation of the 4-nitro isomer of a 3-substituted benzo[b]thiophene.[1]
Materials:
-
3-Substituted benzo[b]thiophene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve the 3-substituted benzo[b]thiophene in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C.
-
Add concentrated nitric acid dropwise to the heated solution with vigorous stirring.
-
Maintain the temperature at 60°C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration and wash it thoroughly with water.
-
If necessary, extract the aqueous filtrate with an organic solvent to recover any dissolved product.
-
Dry the solid product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Relationship between reaction conditions and major product formation in benzo[b]thiophene nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Description of Dibenzo[b,d]Thiophene_Chemicalbook [chemicalbook.com]
- 7. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
How to avoid polysubstitution in benzothiophene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid polysubstitution in benzothiophene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling selectivity during the functionalization of benzothiophene?
The main challenge lies in the inherent reactivity of the benzothiophene ring system. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. Within the thiophene ring, the C3 position is the most electron-rich and typically the most reactive site for electrophilic substitution, but the C2 position also has significant reactivity due to the acidity of its C-H bond.[1][2] This can lead to a lack of regioselectivity and the formation of multiple substitution products, particularly under harsh reaction conditions.
Q2: How can I achieve selective mono-substitution on the benzothiophene ring during electrophilic aromatic substitution?
Achieving selective mono-substitution requires careful control of reaction conditions to favor the kinetic product and avoid over-reaction. Key strategies include:
-
Lowering Reaction Temperature: This reduces the overall reactivity and can significantly enhance the selectivity for the initial substitution product.[3]
-
Adjusting Stoichiometry: Using a 1:1 molar ratio of the benzothiophene substrate to the electrophile can limit the extent of reaction.[4]
-
Choice of Lewis Acid: In reactions like Friedel-Crafts acylation, using a milder Lewis acid or controlling its stoichiometry (typically 1.0 to 1.2 equivalents) can prevent polysubstitution.[4]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of intermediates, thereby affecting selectivity.
Q3: What strategies can I use to control regioselectivity between the C2 and C3 positions?
Controlling C2 versus C3 functionalization is a common goal. The outcome often depends on the reaction mechanism:
-
Electrophilic Substitution: Generally favors the C3 position. To achieve C2 substitution, one might need to block the C3 position with a removable protecting group.
-
Metalation and Cross-Coupling: Deprotonation with organolithium reagents typically occurs at the C2 position due to its higher acidity.[5] The resulting 2-lithiobenzothiophene can then be trapped with an electrophile. Palladium-catalyzed direct C-H activation has also been developed for highly C2-selective arylation.[6]
-
Directed Reactions: Installing a directing group on the benzothiophene core can steer substitution to a specific position. An alternative, directing-group-free method involves using benzothiophene S-oxides, which can be used to achieve completely regioselective C3-alkylation and arylation via an interrupted Pummerer reaction.[1][7]
Q4: Are there methods to functionalize the benzene ring (C4-C7) of benzothiophene selectively?
Yes, selective functionalization of the benzene portion is possible, though it often requires more specialized methods as the thiophene ring is more reactive. One advanced strategy involves the activation of benzothiophenes as their S-oxides. When an electron-withdrawing group is present at the C3 position, this activation enables a formal C-H/C-H coupling with phenols to selectively introduce an aryl group at the C4 position.[8]
Troubleshooting Guide
Problem 1: My Friedel-Crafts acylation is yielding a mixture of di-substituted products.
Cause: Friedel-Crafts reactions can be difficult to control. The initial acylation product can be more reactive than the starting benzothiophene, leading to a second substitution. The reaction conditions may be too harsh.
Solution:
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to decrease the reaction rate and improve selectivity.[4]
-
Change the Order of Addition: Try adding the Lewis acid to the mixture of the substrate and acylating agent (inverse addition) to maintain a low concentration of the active electrophile.
-
Use a Milder Lewis Acid: Replace strong Lewis acids like AlCl₃ with milder ones such as FeCl₃, ZnCl₂, or SnCl₄.
-
Control Stoichiometry: Ensure you are not using a large excess of the acylating agent or the Lewis acid.[4]
Problem 2: During a metal-catalyzed cross-coupling, I'm observing substitution at both C2 and C3.
Cause: The selectivity of metal-catalyzed C-H activation can be sensitive to the catalyst, ligands, solvent, and directing groups. Without proper control, competitive activation of C2 and C3 C-H bonds can occur.
Solution:
-
Optimize the Catalytic System: Screen different palladium catalysts and ligands. For instance, Pd(OAc)₂ with specific ligands has been shown to provide high C2 selectivity in oxidative cross-coupling reactions.[6]
-
Employ a Directing Group: If applicable, install a directing group at a position that sterically or electronically favors activation of the desired C-H bond.
-
Use a Pre-functionalized Substrate: Instead of direct C-H activation, consider first selectively halogenating or boronylating the benzothiophene at the desired position (e.g., via lithiation at C2 followed by quenching with an electrophile) and then performing a standard cross-coupling reaction like Suzuki or Stille coupling.[9]
Quantitative Data on Regioselective Reactions
The following table summarizes quantitative data from selected publications, highlighting the high regioselectivity achievable under optimized conditions.
| Reaction Type | Position | Catalyst/Reagent | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| C3-Arylation | C3 | TFAA, pTsOH | CH₂Cl₂ | -40 to 45 | C3-arylated benzothiophene | 95% | [1] |
| C2-Arylation | C2 | Pd(OAc)₂ (10 mol%) | DMSO | 100 | C2-arylated benzothiophene 1,1-dioxide | 85% | [6] |
| C4-Arylation | C4 | TFAA | CH₂Cl₂ | -50 to RT | C4-arylated, C3-ester benzothiophene | 76% | [8] |
| Photocatalytic Annulation | C2/C3 | Eosin Y | DMSO | 20 | 2-phenyl-3-methyl-benzothiophene | 82% | [10] |
Key Experimental Protocols
Protocol 1: Regioselective C3-Arylation via Interrupted Pummerer Reaction[1]
This metal-free method provides completely regioselective C3-arylation of benzothiophene by activating it as an S-oxide.
-
Preparation of Benzothiophene S-oxide: The starting benzothiophene is oxidized to the corresponding S-oxide using an oxidizing agent like m-CPBA.
-
Reaction Setup: To an N₂ flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml).
-
Activation: Cool the mixture to -40 °C and add trifluoroacetic anhydride (TFAA) (0.3 mmol).
-
Coupling: After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml). Stir the mixture for 15 minutes at -40 °C.
-
Rearrangement: Remove the cooling bath and allow the mixture to stir at ambient temperature overnight (approx. 16 hours).
-
Aromatization: Add p-toluenesulfonic acid (pTsOH) (0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Workup: Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml). The combined organic layers are then dried and concentrated to yield the C3-arylated product.
Protocol 2: Palladium-Catalyzed C2-Selective Direct Arylation[6]
This protocol describes an oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids, featuring high C2 selectivity.
-
Reaction Setup: Charge a 10 mL Schlenk tube with the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol), arylboronic acid (0.6 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (0.8 mmol), and pyridine (0.6 mmol).
-
Solvent Addition: Add DMSO (1.0 mL) under a N₂ atmosphere.
-
Reaction: Stir the resulting mixture at 100 °C for 20 hours.
-
Workup: Upon completion, dilute the reaction mixture with 10 mL of H₂O and extract with EtOAc (3 times).
-
Purification: Dry the combined organic phase with Na₂SO₄, concentrate under reduced pressure, and purify the residue via column chromatography to obtain the C2-arylated product.
Visualization of Control Strategies
The following diagram illustrates the decision-making process for controlling substitution on benzothiophene.
Caption: A workflow for selecting a strategy to control benzothiophene functionalization.
References
- 1. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 5-Nitrobenzo[b]thiophene for Preclinical Studies
Welcome to the technical support center for the synthesis of 5-Nitrobenzo[b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your research and manufacturing endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient nitrating agent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time. 2. For the direct nitration of benzo[b]thiophene, strictly maintain the temperature at 0°C to favor the formation of the desired 5-nitro isomer.[1][2][3] 3. Ensure the purity of the starting benzo[b]thiophene. Use fresh, high-purity nitrating agents. 4. Use finely powdered potassium nitrate to ensure better dispersion in sulfuric acid. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Incorrect nitrating agent or reaction conditions. 2. Temperature fluctuations during the reaction. | 1. For the preferential formation of the 5- and 6-nitro isomers, the use of potassium nitrate in concentrated sulfuric acid at 0°C is recommended.[1][2][3] Nitration with nitric acid in a mixture of sulfuric and acetic acids at higher temperatures tends to favor the 4-nitro isomer.[4] 2. Ensure efficient cooling and stirring to maintain a consistent internal temperature throughout the addition of the nitrating agent. |
| Formation of Di-nitrated Byproducts | 1. Excess of nitrating agent. 2. Reaction temperature too high. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain the reaction temperature at the recommended level (e.g., 0°C for the KNO₃/H₂SO₄ method). |
| Difficulties in Isolating the 5-Nitro Isomer | 1. Co-precipitation of isomers. 2. Similar polarity of the isomers. | 1. After quenching the reaction on ice, ensure the precipitated solid is thoroughly washed with water to remove any remaining acid. 2. Utilize flash column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.[5] Recrystallization from a suitable solvent can also be employed for further purification. |
| Safety Concerns During Scale-Up | 1. Exothermic nature of the nitration reaction. 2. Handling of strong acids and nitrating agents. | 1. Ensure the reactor has adequate cooling capacity. Add the nitrating agent portion-wise or via a dropping funnel to control the rate of heat generation. 2. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the regioselective synthesis of this compound on a larger scale?
A1: While direct nitration of benzo[b]thiophene can be challenging in terms of regioselectivity, a multi-step synthesis starting from 2-chloro-5-nitrobenzaldehyde offers a more controlled and high-yielding route to a 5-nitro substituted benzothiophene scaffold. This method involves the condensation with methyl thioglycolate followed by saponification and decarboxylation.
Q2: How can I improve the separation of the 5-nitro isomer from the other isomers (4- and 6-nitro) during purification?
A2: A combination of chromatographic separation and recrystallization is often necessary. Flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is effective for the initial separation of the isomers. Subsequent recrystallization of the fractions containing the 5-nitro isomer can further enhance its purity.
Q3: What are the critical safety precautions to consider when scaling up the nitration of benzo[b]thiophene?
A3: The nitration of aromatic compounds is a highly exothermic process. Key safety precautions include:
-
Temperature Control: Use a reactor with a reliable cooling system and monitor the internal temperature closely.
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the exotherm.
-
Adequate Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Quenching: Quench the reaction mixture by slowly adding it to a large excess of ice with vigorous stirring.
Q4: Can I use a different nitrating agent, such as fuming nitric acid?
A4: While other nitrating agents can be used, they may lead to different isomer distributions. For instance, fuming nitric acid in acetic anhydride can produce a mixture of 4-, 5-, 6-, and 7-nitro isomers. For selectively obtaining the 5-nitro isomer, the potassium nitrate in sulfuric acid method at low temperatures is generally preferred.
Experimental Protocols
Method 1: Direct Nitration of Benzo[b]thiophene (Favoring 5- and 6-Nitro Isomers)
This protocol is adapted from established procedures for the nitration of benzo[b]thiophene derivatives under kinetic control.
Materials:
-
Benzo[b]thiophene
-
Potassium Nitrate (KNO₃), finely powdered
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add benzo[b]thiophene to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.
-
Once the benzo[b]thiophene is completely dissolved, add finely powdered potassium nitrate portion-wise over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
-
The crude product, a mixture of nitroisomers, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Method 2: Multi-step Synthesis via 2-Chloro-5-nitrobenzaldehyde
This method provides a high-yield route to a precursor of this compound.
Step 2a: Synthesis of this compound-2-carboxylic acid
-
To a solution of methyl thioglycolate in absolute methanol under a nitrogen atmosphere, add a solution of sodium methoxide.
-
Heat the mixture to 50°C and add a solution of 2-chloro-5-nitrobenzaldehyde in methanol.
-
Heat the resulting suspension at 60°C for one hour.
-
Cool the mixture to room temperature. The intermediate methyl ester can be isolated or directly saponified.
-
For saponification, add a solution of sodium hydroxide and heat to reflux for 1.5 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH 4 to precipitate the product.
-
Isolate the solid by filtration, wash with water, and dry under vacuum to yield this compound-2-carboxylic acid.
Step 2b: Decarboxylation to this compound This step is based on standard decarboxylation procedures and would require optimization.
-
Heat a mixture of this compound-2-carboxylic acid and a copper catalyst in quinoline.
-
Monitor the reaction for the cessation of CO₂ evolution.
-
After completion, cool the reaction mixture and work up by acidifying and extracting with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Direct Nitration of Benzo[b]thiophene Derivatives
| Nitrating Agent/Conditions | Major Isomer(s) | Anticipated Yield Range (%) | Reference |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 | [1][2][3] |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 | [4] |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable |
Mandatory Visualization
Caption: Workflow for the direct nitration of benzo[b]thiophene.
Caption: A logical workflow for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Nitrobenzo[b]thiophene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-nitrobenzo[b]thiophene and related compounds. Understanding the spectroscopic signature of the benzo[b]thiophene scaffold and the influence of various substituents is crucial for the structural elucidation and development of novel therapeutic agents. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes data for a closely related derivative, diethyl this compound-2,3-dicarboxylate, for a detailed analysis of the nitro group's effect. This is compared against the parent benzo[b]thiophene and other 5-substituted analogs to provide a comprehensive overview of substituent effects on the system.
Comparative ¹H NMR Data
The ¹H NMR chemical shifts (δ) and coupling constants (J) provide valuable information about the electronic environment of the protons in the benzo[b]thiophene ring system. The introduction of a substituent at the 5-position significantly influences the chemical shifts of the aromatic protons, particularly H-4 and H-6.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | Other Signals (ppm) |
| Benzo[b]thiophene | 7.44 (d) | 7.34 (d) | 7.88 (d) | 7.36 (t) | 7.83 (d) | - |
| Diethyl this compound-2,3-dicarboxylate | - | - | 8.90 (d) | 8.33 (dd) | 7.99 (d) | 4.54 (q), 4.45 (q), 1.48-1.40 (m) |
| 5-Bromobenzo[b]thiophene | 7.45 (d) | 7.28 (d) | 8.01 (d) | 7.42 (dd) | 7.72 (d) | - |
Note: d = doublet, dd = doublet of doublets, t = triplet, q = quartet, m = multiplet. Coupling constants (J) are typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.
The strong electron-withdrawing nature of the nitro group in diethyl this compound-2,3-dicarboxylate causes a significant downfield shift of all protons on the benzene ring compared to the parent benzo[b]thiophene. Notably, H-4, being ortho to the nitro group, experiences the most substantial deshielding, appearing at 8.90 ppm.
Comparative ¹³C NMR Data
The ¹³C NMR chemical shifts are also highly sensitive to the electronic effects of substituents. The carbons directly attached to or in close proximity to the substituent show the most significant changes in their chemical shifts.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Signals (ppm) |
| Benzo[b]thiophene | 126.5 | 122.2 | 139.5 | 124.3 | 124.5 | 123.5 | 122.2 | 140.7 | - |
| Diethyl this compound-2,3-dicarboxylate | 136.8 | 133.0 | - | 121.3 | 146.4 | 120.6 | 123.4 | 145.1 | 163.0, 161.0 (C=O), 62.7, 62.5 (OCH₂), 14.1 (CH₃) |
| 5-Bromobenzo[b]thiophene | 127.9 | 123.4 | 138.5 | 127.1 | 118.5 | 126.1 | 123.8 | 141.2 | - |
In the ¹³C NMR spectrum of diethyl this compound-2,3-dicarboxylate, the carbon bearing the nitro group (C-5) is significantly deshielded to 146.4 ppm. The presence of the two carboxylate groups at positions 2 and 3 also influences the chemical shifts of the thiophene ring carbons.
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition:
A sample of the compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300, 400, or 500 MHz. For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum to single lines for each carbon atom. Key acquisition parameters include the spectral width, number of scans, and relaxation delay, which are optimized to obtain a good signal-to-noise ratio and accurate integration.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow involved in the NMR analysis of a substituted benzo[b]thiophene, from sample preparation to final structure elucidation.
This guide highlights the power of ¹H and ¹³C NMR spectroscopy in the structural analysis of substituted benzo[b]thiophenes. The predictable electronic effects of substituents on the chemical shifts of the ring protons and carbons make NMR an indispensable tool for chemists in the field of drug discovery and development. While experimental data for this compound itself remains elusive in the public domain, the analysis of its derivatives and other analogs provides a solid framework for understanding its expected spectral characteristics.
Interpreting the Mass Spectrum of 5-Nitrobenzo[b]thiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 5-Nitrobenzo[b]thiophene, a crucial aspect for its unambiguous identification in complex analytical environments. By comparing its fragmentation pattern with those of its core constituents, nitrobenzene and benzothiophene, this document offers a predictive framework for understanding its behavior under electron ionization (EI) mass spectrometry. This information is vital for researchers in medicinal chemistry, materials science, and drug development where precise structural elucidation is paramount.
Predicted Mass Spectrometry Fragmentation of this compound
The mass spectrum of this compound (Molecular Weight: 179.2 g/mol ) is anticipated to exhibit a distinct fragmentation pattern influenced by both the nitro group and the benzothiophene ring system. Under electron ionization, the initial event is the formation of the molecular ion radical cation, [M]•+, at an m/z of 179. The subsequent fragmentation is predicted to proceed through several key pathways:
-
Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide radical (NO•), which would result in a fragment ion at m/z 149.
-
Loss of Nitrogen Dioxide (NO2): The expulsion of a nitrogen dioxide radical (NO2•) is another characteristic fragmentation of nitroaromatics, leading to a fragment ion at m/z 133.
-
Thiophene Ring Fragmentation: The benzothiophene core can undergo fragmentation, potentially through the loss of a neutral CS molecule, which would lead to a fragment ion at m/z 135 from the molecular ion.
-
Sequential Fragmentation: Further fragmentation of the primary fragment ions can also occur. For instance, the [M-NO]•+ ion (m/z 149) could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 121.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation of this compound, a comparative analysis with the known mass spectra of nitrobenzene and benzothiophene is presented below. These compounds represent the key functional moieties of the target molecule and their individual fragmentation patterns provide a solid basis for interpretation.
Data Presentation: Key Fragment Ions
| Compound | Molecular Ion (M•+) (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound (Predicted) | 179 | 149 ([M-NO]•+), 133 ([M-NO2]•+), 135 ([M-CS]•+), 121 ([M-NO-CO]•+) |
| Nitrobenzene | 123 | 93 ([M-NO]•+), 77 ([M-NO2]•+), 65 ([C5H5]+) |
| Benzothiophene | 134 | 108 ([M-C2H2]•+), 89 ([M-CSH]•+) |
Experimental Protocols
The following provides a generalized experimental protocol for acquiring an electron ionization mass spectrum, applicable for the analysis of this compound and related compounds.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
Gas Chromatography:
-
Injection Volume: 1 µL of the prepared sample is injected into the GC.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Oven Program: The temperature program is optimized to ensure good separation of the analyte from any impurities. A typical program might be: initial temperature of 50 °C held for 2 minutes, ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: A scan speed of approximately 1000 amu/s is used.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.
Visualization of Fragmentation Pathway
The predicted fragmentation pathway of this compound under electron ionization is visualized in the following diagram.
Caption: Predicted EI fragmentation of this compound.
A Comparative Guide to the FTIR Spectroscopic Characterization of Nitrobenzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic properties of nitrobenzothiophenes. By presenting experimental data, detailed protocols, and comparative analysis with related compounds, this document serves as a valuable resource for the identification and characterization of this important class of molecules in research and drug development.
Introduction to the Vibrational Characteristics of Nitrobenzothiophenes
Nitrobenzothiophenes are aromatic heterocyclic compounds containing both a benzothiophene moiety and a nitro group. Their biological and pharmaceutical properties are of significant interest.[1] FTIR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of these compounds by analyzing their vibrational modes.
The FTIR spectrum of a nitrobenzothiophene is a composite of the vibrational modes of the benzothiophene ring system and the characteristic vibrations of the nitro group. The position of the nitro group on the benzothiophene ring influences the electronic distribution and, consequently, the vibrational frequencies of the entire molecule. This guide will explore these nuances through a comparative analysis of available spectral data.
Comparative Analysis of FTIR Spectra
The following table summarizes the key FTIR absorption bands for various nitrobenzothiophenes and related reference compounds. This data facilitates the identification of characteristic peaks and the understanding of substituent effects on the vibrational frequencies.
| Compound | Asymmetric NO₂ Stretch (νas) cm⁻¹ | Symmetric NO₂ Stretch (νs) cm⁻¹ | C=C Aromatic Stretch cm⁻¹ | C-H Aromatic Stretch cm⁻¹ | Other Key Bands cm⁻¹ |
| Benzothiophene | N/A | N/A | ~1450[2] | ~3053[2] | ~700 (C-H out-of-plane bending)[2] |
| Nitrobenzene | ~1530[3] | ~1360[3] | Multiple bands in 1600-1400 region | ~3100-3000 | - |
| 4-Nitrobenzothiophene | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5-Nitrobenzothiophene | Data not available | Data not available | Data not available | Data not available | Data not available |
| 6-Nitrobenzothiophene | Data not available | Data not available | Data not available | Data not available | Data not available |
| 7-Nitrobenzothiophene | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific peak assignments for nitrobenzothiophene isomers are limited in publicly available literature. The table will be updated as more data becomes available. The characteristic range for conjugated nitro groups is approximately 1550-1490 cm⁻¹ for the asymmetric stretch and 1355-1315 cm⁻¹ for the symmetric stretch.[3]
Experimental Protocols
Obtaining high-quality FTIR spectra is crucial for accurate analysis. The following is a detailed methodology for the analysis of solid nitrobenzothiophene samples using the KBr pellet technique.
Objective: To obtain a high-quality FTIR transmission spectrum of a solid nitrobenzothiophene sample.
Materials:
-
Nitrobenzothiophene sample (1-2 mg)
-
Infrared (IR) grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place 1-2 mg of the nitrobenzothiophene sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.
-
-
Pellet Formation:
-
Carefully transfer a portion of the ground mixture into the collar of the pellet die.
-
Level the surface of the powder with a spatula.
-
Place the plunger into the die body and transfer the assembled die to the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum with the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be analyzed for the characteristic absorption bands of the nitro group and the benzothiophene ring system.
-
Compare the obtained spectrum with the data in the comparison table and relevant literature to confirm the identity and purity of the compound.
-
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of FTIR analysis and the general signaling pathway of molecular vibrations upon interaction with infrared radiation.
Caption: A flowchart illustrating the key steps in FTIR analysis, from sample preparation to data interpretation.
Caption: A diagram showing the absorption of infrared radiation by a molecule, leading to vibrational excitation.
References
A Comparative Analysis of 4-Nitro, 5-Nitro, and 6-Nitrobenzothiophene: Biological Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitro-substituted Benzothiophene Isomers Supported by Available Experimental Data.
This guide provides a comparative overview of the biological activities of 4-nitro, 5-nitro, and 6-nitrobenzothiophene. The introduction of a nitro group (NO₂) to the benzothiophene scaffold significantly modulates its electronic properties and, consequently, its biological efficacy. The position of this electron-withdrawing group is critical in determining the compound's interaction with biological targets. While direct comparative studies across all three isomers are limited in publicly available literature, this document synthesizes the existing data, focusing on antimicrobial, anti-inflammatory, and analgesic properties, and discusses the underlying mechanisms of action.
Comparative Biological Activity: Quantitative Data
Direct experimental data comparing the 4-, 5-, and 6-nitro isomers in the same assays is scarce. However, data for 5-nitrobenzothiophene and other positional isomers are available, providing valuable insight into the structure-activity relationship (SAR) of this class of compounds. The following table summarizes key quantitative data, highlighting the activities of the 5-nitro isomer in the context of other analogues.[1]
| Compound | Position of Nitro Group | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (IC₅₀, µM) | Analgesic Activity (% Inhibition) |
| 5-Nitrobenzothiophene | 5 | E. coli: 32, S. aureus: 16 | 10.2 | 78.3 |
| 4-Nitrobenzothiophene | 4 | Data Not Reported | Data Not Reported | Data Not Reported |
| 6-Nitrobenzothiophene | 6 | Data Not Reported | Data Not Reported | Data Not Reported |
| 2-Nitrobenzothiophene | 2 | E. coli: >128, S. aureus: 64 | Not Reported | Not Reported |
| 3-Nitrobenzothiophene | 3 | E. coli: 64, S. aureus: 32 | 15.8 | 65.7 |
Data for 2- and 3-Nitrobenzothiophene are included for contextual comparison.[1]
From the available data, 5-nitrobenzothiophene demonstrates significant biological activity, exhibiting the most potent antimicrobial effects against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria among the tested isomers.[1] It also shows strong anti-inflammatory and analgesic properties.[1]
Mechanisms of Action
The biological activities of nitroaromatic compounds are often linked to the metabolic reduction of the nitro group within target cells or organisms. This reduction can lead to the formation of reactive intermediates that are responsible for the observed effects.
Antimicrobial and Cytotoxic Mechanism: Reductive Activation
The antimicrobial and potential cytotoxic effects of nitrobenzothiophenes are believed to be initiated by the enzymatic reduction of the nitro group to a nitro radical anion.[2][3] This process, catalyzed by cellular reductases (e.g., nitroreductases in bacteria), is crucial for activity. The resulting radical can enter a redox cycle with molecular oxygen, generating superoxide radicals and inducing oxidative stress.[4] Alternatively, further reduction can produce highly reactive nitroso and hydroxylamine intermediates that can covalently modify and damage essential biomacromolecules like DNA, leading to cell death.[2][4] The cytotoxicity of nitroaromatic compounds is often directly related to their ease of reduction, which is influenced by the position of the nitro group on the aromatic system.[4][5]
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
The anti-inflammatory effects of certain nitrobenzothiophenes may be mediated through the inhibition of key inflammatory signaling pathways.[1] The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of gene expression for pro-inflammatory cytokines and mediators. Inhibition of this pathway can significantly suppress the inflammatory response. Nitrobenzothiophenes may interfere with the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays mentioned.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
-
Preparation of Compounds: Prepare a stock solution of each nitrobenzothiophene isomer in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or an appropriate broth for fungi.[1]
-
Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) and dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[1]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest compound concentration in which no visible growth is observed.[1]
In-Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)
This assay measures the ability of a compound to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Reagent Preparation: Prepare assay buffer, a solution of the COX enzyme (COX-1 or COX-2), a heme cofactor, and the substrate (arachidonic acid).
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and various concentrations of the test compound (nitrobenzothiophene). Add the COX enzyme to initiate the reaction and incubate for a set time (e.g., 15 minutes at 37°C).
-
Substrate Addition: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination and Detection: After a further incubation period (e.g., 2 minutes), stop the reaction. Use a colorimetric or fluorometric detection kit to measure the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Analgesic Activity: Hot Plate Test (In-Vivo)
This is a common method to assess the central analgesic activity of a compound in animal models (e.g., mice or rats).
-
Acclimatization: Acclimatize the animals to the laboratory environment and the testing apparatus.
-
Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (latency) for nociceptive responses like paw licking or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound (nitrobenzothiophene), a control vehicle, or a standard analgesic (e.g., morphine) to different groups of animals via a specific route (e.g., intraperitoneal injection).
-
Post-Treatment Measurement: At set time intervals after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure their reaction latencies.
-
Data Analysis: Calculate the percent inhibition of the pain response for each group compared to the control group using the measured latencies.
Conclusion and Future Directions
The available data indicates that 5-nitrobenzothiophene is a biologically active molecule with promising antimicrobial, anti-inflammatory, and analgesic properties.[1] The mechanisms underlying these activities are likely tied to the reductive metabolism of the nitro group, a common feature of bioactive nitroaromatic compounds.[2][3]
However, a significant data gap exists for the 4-nitro and 6-nitro isomers. To establish a comprehensive structure-activity relationship and identify the most potent isomer for potential therapeutic development, further research is essential. A direct, head-to-head comparison of 4-nitro, 5-nitro, and 6-nitrobenzothiophene using standardized antimicrobial, anti-inflammatory, and cytotoxicity assays is highly recommended. Such studies would provide invaluable data for medicinal chemists and drug development professionals working to optimize the benzothiophene scaffold for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Nitrobenzo[b]thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer and antimicrobial properties. The introduction of a nitro group at the 5-position can significantly modulate the biological profile of these molecules, making the structure-activity relationship (SAR) of 5-nitrobenzo[b]thiophene derivatives a critical area of investigation for the development of novel therapeutics. This guide provides a comparative analysis of the available data on these compounds and their close analogs, offering insights into their therapeutic potential.
Anticancer Activity: Unraveling the Cytotoxic Potential
While comprehensive SAR studies on a diverse series of this compound derivatives are limited in publicly available literature, research on structurally related compounds, such as 5-nitro-thiophene-thiosemicarbazones and other substituted benzo[b]thiophenes, provides valuable insights into the structural requirements for anticancer activity.
Quantitative Comparison of Anticancer Activity
The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for representative 5-nitro-thiophene-thiosemicarbazone derivatives, which serve as important analogs for understanding the potential of the this compound scaffold.
| Compound ID | R-Group | Cancer Cell Line | IC50 (µg/mL)[1][2] |
| LNN-01 | H | HL-60 | 2.9[1][2] |
| LNN-02 | Methyl | HL-60 | 3.5[1][2] |
| LNN-03 | Ethyl | HL-60 | 2.1[1][2] |
| LNN-04 | Propyl | HL-60 | 1.2[1][2] |
| LNN-05 | Phenyl | HL-60 | 0.5[1][2] |
| LNN-06 | 4-Methylphenyl | HL-60 | 0.8[1][2] |
| LNN-07 | 4-Methoxyphenyl | HL-60 | 1.1[1][2] |
| LNN-08 | 4-Chlorophenyl | HL-60 | 0.9[1][2] |
Key SAR Observations (from 5-Nitro-thiophene Analogs):
-
The presence of a substituent on the terminal nitrogen of the thiosemicarbazone moiety generally influences the cytotoxic activity.
-
Increasing the alkyl chain length from methyl to propyl (LNN-02 to LNN-04) appears to enhance the anticancer activity against the HL-60 cell line.
-
Aromatic substituents on the terminal nitrogen (LNN-05 to LNN-08) tend to confer potent cytotoxicity, with the unsubstituted phenyl group (LNN-05) showing the highest activity in this series.
Proposed Mechanisms of Anticancer Action
The anticancer effects of nitroaromatic compounds, including thiophene derivatives, are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with DNA replication.
One proposed mechanism involves the induction of the intrinsic apoptosis pathway. This is often initiated by cellular stress, leading to mitochondrial membrane depolarization and the release of pro-apoptotic factors. Some 5-nitro-thiophene derivatives have been shown to induce apoptosis and promote cell cycle arrest, particularly in the G1 phase.[1][2]
Furthermore, studies on 5-nitro-thiophene-thiosemicarbazones suggest that these molecules can interact with DNA, potentially through intercalation, leading to DNA damage and subsequent apoptosis.[1][2]
Antimicrobial Activity: A Promising Frontier
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Benzo[b]thiophene derivatives have shown considerable promise in this area. The nitro group at the 5-position is considered crucial for the antimicrobial activity of related nitrothiophenes.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table presents MIC values for a selection of benzo[b]thiophene and nitrothiophene derivatives against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) |
| Benzo[b]thiophene | Benzonaptho & Tolyl substituted | Klebsiella pneumoniae | 10-20[3] |
| Nitrothiophene | IITR00803 (benzoxazole-nitrothiophene) | Salmonella enterica | 4[4] |
| Nitrothiophene | IITR00803 (benzoxazole-nitrothiophene) | Escherichia coli | 16[4] |
| Thiophene | Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50)[5] |
| Thiophene | Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50)[5] |
Key SAR Observations (from Related Compounds):
-
The 5-nitro group on the thiophene ring is strongly associated with antitubercular activity. Its removal or relocation leads to a loss of activity.[6]
-
For some benzo[b]thiophene derivatives, substitutions on the benzene ring, such as benzonaptho and tolyl groups, have been shown to be effective against Gram-negative bacteria like Klebsiella pneumoniae.[3]
-
Hybrid molecules incorporating a nitrothiophene moiety have demonstrated broad-spectrum antibacterial activity.[4]
Proposed Mechanisms of Antimicrobial Action
A key mechanism of action proposed for 5-nitrothiophenes, particularly against Mycobacterium tuberculosis, involves the reductive activation of the nitro group by a bacterial enzyme.
This process, mediated by an F420-dependent nitroreductase, leads to the release of nitric oxide (NO).[6] Nitric oxide is a reactive radical that can cause widespread damage to cellular components, leading to bacterial cell death.[6] This mechanism of action is particularly advantageous as it can be effective against both replicating and non-replicating bacteria.[6] Other proposed antimicrobial mechanisms for thiophene derivatives include disruption of the bacterial cell membrane.[5]
Experimental Protocols
To facilitate further research and comparison, detailed methodologies for key in vitro assays are provided below.
Experimental Workflow for Cytotoxicity and Antimicrobial Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data on related compounds underscores the critical role of the 5-nitro group for biological activity. For anticancer applications, derivatization of the benzo[b]thiophene core to enhance interaction with biological targets such as DNA or key enzymes in apoptosis pathways is a viable strategy. In the antimicrobial realm, the nitroreductase-mediated release of nitric oxide presents a compelling mechanism of action. Further systematic synthesis and biological evaluation of a diverse library of this compound derivatives are essential to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Nitrobenzo[b]thiophene
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Nitrobenzo[b]thiophene, a key heterocyclic compound, is critical. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into detailed experimental protocols, present quantitative performance data, and offer a logical workflow to aid in method selection.
Principle of Separation and Detection
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Detection is typically achieved using a UV-Vis detector, as the nitroaromatic structure of the analyte allows for strong absorbance at specific wavelengths.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification. GC-MS is particularly well-suited for volatile and semi-volatile compounds.
Comparative Performance Data
| Performance Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.03 - 6.0 µg/L[1] | 1 - 5 pg on-column[2] |
| Limit of Quantification (LOQ) | 16 - 60 ng/kg[1] | 0.272 - 3.494 pg/m³[3] |
| Linearity (R²) | > 0.995[1] | > 0.99[4] |
| Precision (RSD%) | < 10%[1] | 1.77 - 4.55%[4] |
| Accuracy (Recovery %) | 70.1 - 85.6%[1] | 84.6 - 107.8%[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of nitroaromatic compounds by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, starting with a higher water percentage and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically in the range of 254-330 nm for nitroaromatic compounds).
Sample Preparation:
-
Samples are typically dissolved in the mobile phase or a compatible solvent like acetonitrile.
-
Filtration through a 0.45 µm syringe filter is recommended before injection to remove particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity for the analysis of this compound, provided it is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 60°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
-
Injection Mode: Splitless injection is often used for trace analysis.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 - 250 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis to enhance sensitivity and selectivity. Key ions for this compound would include the molecular ion and characteristic fragment ions. Full scan mode can be used for initial identification.
Sample Preparation:
-
Samples are dissolved in a volatile organic solvent such as dichloromethane or hexane.
-
Derivatization is generally not required for this class of compounds.
Method Selection Workflow
The choice between HPLC and GC-MS depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.
Caption: A decision tree to guide the selection between GC-MS and HPLC.
General Analytical Workflow
Regardless of the chosen technique, a general workflow is followed from sample receipt to final data analysis.
Caption: A generalized workflow from sample preparation to data reporting.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific analytical requirements.
-
GC-MS is generally the method of choice for volatile and thermally stable compounds, offering excellent sensitivity and specificity. Its high resolving power makes it ideal for complex matrices.
-
HPLC-UV is a more versatile technique, suitable for a broader range of compounds, including those that are non-volatile or prone to thermal degradation. It is a robust and widely available technique in most analytical laboratories.
For the analysis of this compound, if the compound is sufficiently volatile and thermally stable, GC-MS would likely provide lower detection limits. However, HPLC-UV remains a highly viable and practical alternative, particularly when dealing with less clean sample matrices or if thermal stability is a concern. Ultimately, the optimal method will depend on a careful consideration of the analyte's properties, the sample matrix, and the specific goals of the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiophene and Benzofuran Nitration for Pharmaceutical Research
For Immediate Publication
In the landscape of pharmaceutical development and materials science, the functionalization of heterocyclic compounds is a cornerstone of innovation. Among these, benzothiophene and benzofuran represent critical scaffolds in a multitude of biologically active molecules. A key derivatization reaction, nitration, provides a versatile entry point for further molecular modifications. This guide offers a comparative study of the nitration of benzothiophene and benzofuran, presenting experimental data, detailed protocols, and a mechanistic overview to assist researchers in designing synthetic strategies.
Regioselectivity and Reactivity: A Tale of Two Heterocycles
The nitration of benzothiophene and benzofuran reveals fundamental differences in the regioselectivity of electrophilic aromatic substitution, primarily governed by the nature of the heteroatom.
Benzothiophene , with its less electronegative sulfur atom, preferentially undergoes electrophilic attack at the 3-position of the thiophene ring. This selectivity is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation.
In contrast, the more electronegative oxygen atom in benzofuran directs electrophilic substitution, including nitration, to the 2-position. The greater electron-withdrawing nature of oxygen deactivates the 3-position to a larger extent.
When the heterocyclic ring is deactivated by an electron-withdrawing substituent, as in the case of 3-substituted benzothiophenes, nitration is directed to the benzene ring. The distribution of the resulting nitro isomers is sensitive to reaction conditions, offering a handle for selective synthesis. At lower temperatures (0°C) using potassium nitrate in sulfuric acid, the 5- and 6-nitro isomers are favored. Conversely, at elevated temperatures (60°C) with a mixture of nitric acid, sulfuric acid, and acetic acid, the 4-nitro isomer becomes the predominant product.[1]
Quantitative Comparison of Nitration Products
The following table summarizes the observed product distributions and yields for the nitration of unsubstituted benzothiophene and benzofuran under representative conditions.
| Compound | Nitrating Agent & Conditions | Major Product(s) | Isomer Ratio | Yield (%) |
| Benzothiophene | Conc. HNO₃ / Conc. H₂SO₄ in Acetic Anhydride, 0-5°C | 3-Nitrobenzothiophene | Predominantly 3-isomer | Not Specified |
| Benzofuran | Nitric acid in acetic acid | 2-Nitrobenzofuran | Mainly 2-nitro, with 4-, 6-, and 7-isomers | Not Specified |
| Benzofuran | N₂O₄ in benzene, 10°C | 3-Nitrobenzofuran and 2-Nitrobenzofuran | 4:1 | Not Specified |
| Benzofuran | Sodium nitrate / Ammonium nitrate, ultrasonic conditions | 2-Nitrobenzofuran | Regioselective | Not Specified |
Note: Specific yield percentages for the nitration of unsubstituted parent compounds are not consistently reported across the literature.
Experimental Protocols
Detailed methodologies for the synthesis of the primary nitration products of benzothiophene and benzofuran are provided below.
Synthesis of 3-Nitrobenzothiophene
Materials:
-
Benzothiophene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Acetic Anhydride
-
Ice
-
Ethanol
-
Sodium Bicarbonate solution
Procedure:
-
Dissolve benzothiophene in acetic anhydride in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5°C in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the benzothiophene solution while maintaining the temperature between 0-5°C.[2]
-
After the addition is complete, continue stirring the reaction mixture for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash with cold water, followed by a dilute solution of sodium bicarbonate, and finally with water again.
-
Recrystallize the crude product from ethanol to obtain purified 3-nitrobenzothiophene.[2]
Synthesis of 2-Nitrobenzofuran (General Procedure)
Materials:
-
Benzofuran
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Distilled Water
-
Sodium Bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve benzofuran in a suitable solvent and cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled solution with stirring.
-
Add concentrated nitric acid dropwise to the mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a designated time while monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing ice and water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with distilled water, followed by a dilute sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate 2-nitrobenzofuran.
Mechanistic Rationale and Experimental Workflow
The differing outcomes of benzothiophene and benzofuran nitration can be visualized through the following logical workflow, which also outlines the general experimental process.
Caption: Comparative pathways of benzothiophene and benzofuran nitration.
This comparative guide underscores the distinct reactivity of benzothiophene and benzofuran, providing a foundation for the strategic design of synthetic routes toward novel pharmaceutical and material science candidates. The provided protocols offer a starting point for laboratory synthesis, with the understanding that optimization may be necessary for specific applications.
References
Unveiling the Cytotoxic Potential: A Comparative Guide to Novel Benzothiophene Derivatives
For Immediate Release
Recent advancements in medicinal chemistry have spotlighted novel benzothiophene derivatives as a promising class of compounds in the development of next-generation anticancer therapeutics. This guide provides a comparative analysis of the cytotoxic profiles of several recently synthesized benzothiophene derivatives, supported by experimental data, to assist researchers and drug development professionals in identifying promising candidates for further investigation.
Comparative Cytotoxicity of Novel Benzothiophene Derivatives
The in vitro cytotoxic activity of various novel benzothiophene derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized below, highlights the differential potency and selectivity of these compounds.
Table 1: Cytotoxicity of Benzothiophene Acrylonitrile Analogs (GI50, nM)
| Cancer Type | Cell Line | Compound 5 | Compound 6 | Compound 13 |
| Leukemia | CCRF-CEM | 10.2 | 11.5 | <10.0 |
| HL-60(TB) | 10.0 | 11.2 | <10.0 | |
| K-562 | 12.0 | 14.1 | <10.0 | |
| MOLT-4 | 10.5 | 11.7 | <10.0 | |
| RPMI-8226 | 13.8 | 15.5 | <10.0 | |
| SR | 10.0 | 10.5 | <10.0 | |
| Colon Cancer | COLO 205 | 14.5 | 16.2 | 18.2 |
| HCT-116 | 15.1 | 17.0 | 19.1 | |
| HCT-15 | 16.2 | 18.2 | 20.4 | |
| HT29 | 14.8 | 16.6 | 18.6 | |
| KM12 | 13.9 | 15.6 | 17.5 | |
| SW-620 | 15.5 | 17.4 | 19.5 | |
| CNS Cancer | SF-268 | 17.8 | 19.9 | 22.3 |
| SF-295 | 18.5 | 20.7 | 23.2 | |
| SF-539 | 19.2 | 21.5 | 24.1 | |
| SNB-19 | 17.1 | 19.2 | 21.5 | |
| SNB-75 | 18.9 | 21.2 | 23.7 | |
| U251 | 16.5 | 18.5 | 20.7 | |
| Prostate Cancer | PC-3 | 19.8 | 22.2 | 24.8 |
| DU-145 | 20.5 | 23.0 | 25.7 |
Data extracted from a study on benzothiophene acrylonitrile analogs resembling combretastatin.[1]
Table 2: Cytotoxicity of 5-Hydroxybenzothiophene Derivative 16b (IC50, µM)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | >10 |
| A549 | Lung Carcinoma | >10 |
| U87MG | Glioblastoma | 7.2 |
| HeLa | Cervical Cancer | >10 |
Data from a study identifying 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors.[2][3]
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in the supporting literature.
Sulforhodamine B (SRB) Assay (as per NCI-60 Protocol)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[2][3][4]
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[2]
-
Incubation: The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental drugs.[2]
-
Drug Addition: Experimental drugs, solubilized in dimethyl sulfoxide (DMSO), are added to the plates. The plates are then incubated for an additional 48 hours.[3]
-
Cell Fixation: Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[2]
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[2]
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.[2]
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzothiophene derivatives, and the cells are incubated for a further 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these novel benzothiophene derivatives are mediated through distinct signaling pathways, primarily culminating in the induction of apoptosis.
Tubulin Polymerization Inhibition
A significant number of benzothiophene acrylonitrile analogs exert their anticancer effects by interacting with tubulin, a key component of microtubules.[1] This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death through a process known as mitotic catastrophe.[5][6][7]
Multi-Kinase Inhibition and Apoptosis Induction
The 5-hydroxybenzothiophene derivative 16b has been identified as a potent multi-target kinase inhibitor.[2][3] By inhibiting several kinases, this compound can disrupt various signaling pathways that are crucial for cancer cell survival and proliferation, ultimately leading to G2/M cell cycle arrest and apoptosis.[8][9][10]
Intrinsic Apoptosis Pathway Activation
Several benzothiophene derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the activation of a cascade of caspases.
This guide provides a snapshot of the current research on the cytotoxic properties of novel benzothiophene derivatives. The presented data and pathways underscore the potential of this chemical scaffold in the development of effective anticancer agents. Further in-depth studies are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A class of novel tubulin polymerization inhibitors exert effective anti-tumor activity via mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of 5-Nitrobenzo[b]thiophene Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of 5-nitrobenzo[b]thiophene derivatives is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystallographic data of two representative compounds, offering insights into their molecular geometry and packing.
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties and biological interactions of these molecules. X-ray crystallography provides definitive evidence of the atomic arrangement in the solid state, which is invaluable for understanding receptor binding and designing more potent and selective drug candidates.
This guide compares the crystallographic data of a this compound derivative, 1-(5-nitrobenzo[b]thiophen-2-yl)piperidine , with a related 5-nitrothiophene derivative, 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol . While both contain the nitro-substituted thiophene core, the fusion of the benzene ring in the benzothiophene system introduces distinct structural features.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the two derivatives, providing a basis for structural comparison.
| Parameter | 1-(5-nitrobenzo[b]thiophen-2-yl)piperidine | 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol[1] |
| Chemical Formula | C₁₃H₁₄N₂O₂S | C₁₁H₈N₂O₃S |
| Molecular Weight | 262.33 g/mol | 248.25 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 11.234(2) Å, b = 10.999(2) Å, c = 10.537(2) Å, β = 98.43(3)° | a = 10.642(5) Å, b = 7.043(5) Å, c = 14.535(5) Å, β = 93.566(5)° |
| Unit Cell Volume | 1287.0(4) ų | 1087.3(10) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Temperature | 293(2) K | 293 K |
| Radiation | Mo Kα | Mo Kα |
| Key Bond Lengths | C-NO₂: ~1.46 Å | C-NO₂: ~1.45 Å |
| Key Bond Angles | O-N-O: ~123° | O-N-O: ~124° |
| Dihedral Angle | The nitro group is twisted out of the benzene ring plane to a certain extent.[2] | The dihedral angle between the thiophene and benzene rings is 8.38 (10)°.[1] |
Experimental Protocols
The methodologies for obtaining the crystallographic data are crucial for reproducibility and comparison.
Synthesis and Crystallization
1-(5-nitrobenzo[b]thiophen-2-yl)piperidine: This compound was synthesized via the Willgerodt–Kindler reaction of 1-(2-chloro-5-nitrophenyl)ethanone with piperidine and sulfur in a one-pot synthesis.[2] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.
2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol: This Schiff base was prepared by the condensation reaction of 5-nitrothiophene-2-carbaldehyde with 2-aminophenol in ethanol under reflux.[1] Single crystals were grown by slow evaporation of the ethanol solution.[1]
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The general workflow for X-ray crystallographic analysis is depicted below. This process is fundamental to determining the three-dimensional structure of crystalline solids.
Signaling Pathways and Logical Relationships
While X-ray crystallography reveals static structures, these molecules are often designed to interact with biological pathways. The this compound scaffold is a versatile starting point for developing inhibitors of various signaling cascades implicated in diseases like cancer. A hypothetical logical relationship for the development of a kinase inhibitor is presented below.
References
Unveiling the Antitumor Potential: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 5-Aminobenzo[b]thiophene Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the preclinical efficacy of 5-aminobenzo[b]thiophene derivatives as a promising class of antitumor agents. We delve into their performance in both laboratory settings (in-vitro) and living organisms (in-vivo), supported by experimental data and detailed methodologies.
The 5-aminobenzo[b]thiophene scaffold has emerged as a significant pharmacophore in the design of novel anticancer drugs. Derivatives of this heterocyclic system have demonstrated potent activity against a range of cancer cell lines, primarily by interfering with microtubule dynamics, a critical process for cell division. This guide synthesizes key findings to offer a clear perspective on their therapeutic potential.
In-Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
Numerous studies have highlighted the potent cytotoxic effects of 5-aminobenzo[b]thiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these evaluations. The data below summarizes the in-vitro activity of several promising compounds.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 3a | Leukemia L1210 | 18 | [1] |
| Mammary Carcinoma FM3A | 12 | [1] | |
| T-lymphoblastoid Leukemia Molt/4 | 0.78 | [1] | |
| T-lymphoblastoid Leukemia CEM | 1.2 | [1] | |
| Cervix Carcinoma HeLa | 2.6 | [1] | |
| 3c | Leukemia L1210 | 12 | [1] |
| Mammary Carcinoma FM3A | 9.5 | [1] | |
| T-lymphoblastoid Leukemia Molt/4 | 2.6 | [1] | |
| T-lymphoblastoid Leukemia CEM | 3.1 | [1] | |
| Cervix Carcinoma HeLa | 3.9 | [1] | |
| 3d | Leukemia L1210 | 19 | [1] |
| Mammary Carcinoma FM3A | 18 | [1] | |
| T-lymphoblastoid Leukemia Molt/4 | 16 | [1] | |
| T-lymphoblastoid Leukemia CEM | 17 | [1] | |
| Cervix Carcinoma HeLa | 18 | [1] | |
| 3e | Leukemia L1210 | 15 | [1] |
| Mammary Carcinoma FM3A | 14 | [1] | |
| T-lymphoblastoid Leukemia Molt/4 | 12 | [1] | |
| T-lymphoblastoid Leukemia CEM | 13 | [1] | |
| Cervix Carcinoma HeLa | 14 | [1] | |
| 2a (unsubstituted) | Leukemia L1210 | 1.8 µM | [1] |
| Mammary Carcinoma FM3A | 0.29 µM | [1] | |
| 2b (7-methoxy) | Leukemia L1210 | 33 | [1] |
| Mammary Carcinoma FM3A | 9.5 | [1] | |
| 4g | Various Cancer Cell Lines | 16-23 | [2] |
| 5 | Various Cancer Cell Lines | 10-90.9 | [3] |
| 6 | Various Cancer Cell Lines | 21.1-98.9 | [3] |
| 13 | Various Cancer Cell Lines | <10.0 - 39.1 | [3] |
| K2071 | Glioblastoma Cell Lines | Cytotoxic | [4][5][6] |
| IPBT | MDA-MB-231 | 126.67 µM | [7] |
| HepG2 | 67.04 µM | [7] | |
| LNCaP | 127.59 µM | [7] | |
| Caco-2 | 63.74 µM | [7] | |
| Panc-1 | 76.72 µM | [7] | |
| HeLa | 146.75 µM | [7] | |
| Ishikawa | 110.84 µM | [7] |
Experimental Protocols: In-Vitro Cytotoxicity Assays
The antiproliferative activity of the 5-aminobenzo[b]thiophene derivatives was primarily assessed using established cell viability assays. A representative protocol is outlined below:
Cell Culture:
-
Human cancer cell lines (e.g., HeLa, L1210, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT or Resazurin Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to each well.
-
Viable cells metabolize the MTT or resazurin into a colored formazan product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In-Vivo Efficacy: Tumor Growth Inhibition in Animal Models
The promising in-vitro results of several 5-aminobenzo[b]thiophene derivatives have been validated in preclinical animal models of cancer, demonstrating their potential for in-vivo antitumor activity.
| Compound | Animal Model | Tumor Type | Dosage | Outcome | Reference |
| 3c | Nude Mice | Human Osteosarcoma MNNG/HOS Xenograft | 50 mg/kg | Significant inhibition of tumor growth | [1][8] |
| K2071 | Mice | Glioblastoma Spheroids | >1.6 µM | Robustly affected tumor spheroid growth and caused cell death | [5] |
| K2071 | Mice | Not specified | Well tolerated | Lacked manifestations of acute toxicity | [4][6] |
| Proglumide | Mice | PANC-1 Pancreatic Tumors | In drinking water | Reduced tumor fibrosis by 31-33% | [9] |
Experimental Protocols: In-Vivo Xenograft Studies
The in-vivo antitumor efficacy is often evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice. A general protocol is as follows:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment: Once tumors reach a certain volume, mice are randomized into control and treatment groups. The test compound is administered through a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the mice are also monitored for toxicity assessment.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed for biomarkers.
Mechanism of Action: Targeting Microtubule Dynamics
A key mechanism of action for many potent 5-aminobenzo[b]thiophene derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle.
By binding to the colchicine site on tubulin, these compounds prevent the assembly of microtubules.[1] This disruption of microtubule dynamics leads to a cascade of events, including:
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle, preventing them from proceeding through mitosis.[2][10]
-
Apoptosis: The prolonged mitotic arrest triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.[2][7]
Some derivatives, such as the 6-aminobenzo[b]thiophene 1,1-dioxide derivative K2071, have also been shown to act as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[4][5][6]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflows.
Caption: Mechanism of action of 5-aminobenzo[b]thiophene derivatives.
Caption: General workflow for preclinical evaluation of antitumor agents.
Conclusion
5-Aminobenzo[b]thiophene derivatives represent a highly promising class of antitumor agents with potent in-vitro and in-vivo efficacy. Their primary mechanism of action, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. The structure-activity relationship studies have provided valuable insights for the rational design of new analogs with improved potency and pharmacological properties. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the treatment of various cancers.
References
- 1. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents [research.unipd.it]
- 9. mdpi.com [mdpi.com]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Nitrobenzo[b]thiophene
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-Nitrobenzo[b]thiophene, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
While a specific, detailed Safety Data Sheet (SDS) for this compound was not found in the immediate search, it is classified as a hazardous substance. As with many aromatic nitro compounds, it should be handled with caution.[1] Aromatic nitro compounds can be toxic, and therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[1][2] All handling of this compound and its waste should be performed in a well-ventilated laboratory fume hood.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₈H₅NO₂S | [3] |
| CAS Number | 4965-26-8 | [3] |
| Molecular Weight | 179.20 g/mol | [4][5] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [6] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1][6]
1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:[6][7]
-
Gloves: Chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Body Protection: A laboratory coat.[1]
2. Waste Collection and Segregation
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[1]
-
Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[1]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that come into contact with this compound should be disposed of as solid hazardous waste.
-
Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1]
3. Labeling and Storage
-
Properly label the hazardous waste container with the following information:[1][8]
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][7] The storage area should have secondary containment to prevent the spread of material in case of a leak.[1][8]
4. Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available.[1] The primary and recommended method for the disposal of nitroaromatic compounds is through a licensed hazardous waste disposal company, which typically utilizes high-temperature incineration.[9]
Experimental Protocols
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. americanelements.com [americanelements.com]
- 4. 4965-26-8|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Nitrobenzo[b]thiophene
This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-Nitrobenzo[b]thiophene. The following procedures are based on established best practices for managing hazardous chemical compounds with similar structures, including nitroaromatic and thiophene moieties.
Personal Protective Equipment (PPE)
Given the potential hazards associated with this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for good chemical resistance.[1] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[1][2] |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[1][2] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[1] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[1] | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood.[1] |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1][3] |
Operational Plan: Handling and Experimental Protocol
A systematic workflow is essential to minimize the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.[1]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.[1]
-
Verify that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation.[4]
2. Weighing and Transfer:
-
Weigh the solid this compound in a tared container within the chemical fume hood.[1]
-
Use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust.
-
Carefully transfer the compound to the reaction vessel.
3. During the Experiment:
-
Keep the sash of the fume hood at the lowest possible height while working.[1]
-
Continuously monitor the reaction for any unexpected changes.[1]
-
Avoid contact with skin, eyes, and clothing.[5]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[1]
-
Properly label and store any resulting mixtures or products.[1]
-
Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[3][4] Do not eat, drink, or smoke in the work area.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[1]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[1] Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[6]
2. Waste Container and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for all waste. The container must be kept closed except when adding waste.[6]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and identify all other components of the waste stream.[6]
3. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Provide a full characterization of the waste to the disposal professionals.[6]
Emergency Procedures
Eye Contact:
-
Immediately rinse cautiously with water for several minutes.[7]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If eye irritation persists, get medical advice/attention.[5][7]
Skin Contact:
-
Take off immediately all contaminated clothing.[5]
-
Wash with plenty of soap and water.[7]
-
If skin irritation occurs, get medical advice/attention.[5][7]
Inhalation:
-
Remove the person to fresh air and keep them comfortable for breathing.[5][7]
-
If you feel unwell, call a poison center or doctor.[7]
Ingestion:
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
